Pyloricidin C
Description
an anti-Helicobacter pylori agent; structure in first source
Properties
Molecular Formula |
C21H33N3O8 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3R)-3-[[(2R,3S,4S,5R)-5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2,3,4,6-tetrahydroxyhexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H33N3O8/c1-11(2)8-13(22)20(31)24-15(10-25)17(28)18(29)19(30)21(32)23-14(9-16(26)27)12-6-4-3-5-7-12/h3-7,11,13-15,17-19,25,28-30H,8-10,22H2,1-2H3,(H,23,32)(H,24,31)(H,26,27)/t13-,14+,15+,17-,18-,19+/m0/s1 |
InChI Key |
PSSAPTMCCOBBEJ-ZXPQYSFNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pyloricidin C from Bacillus sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin C, a novel peptide-like antibiotic, has demonstrated potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Bacillus sp., with a focus on the experimental protocols and quantitative data essential for researchers in the fields of natural product chemistry, microbiology, and drug development. The methodologies outlined herein are based on the seminal research that first identified this promising anti-H. pylori agent.
Introduction
The emergence of antibiotic-resistant Helicobacter pylori strains necessitates the discovery of novel therapeutic agents. Pyloricidins, a family of antibiotics including this compound, were identified from the culture broth of two Bacillus species, HC-70 and HC-72.[1][2] These compounds exhibit highly selective inhibitory action against H. pylori.[3] this compound is structurally characterized by a common (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety with a terminal L-leucine residue.[4][5] This guide details the key steps from the fermentation of the producing microorganism to the isolation and bioactivity assessment of this compound.
Quantitative Data Summary
The biological activity of this compound and its derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC) against H. pylori. The following tables summarize the key quantitative data available.
Table 1: Bioactivity of this compound and Related Compounds
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Helicobacter pylori NCTC11637 | <0.006 (as a potent derivative) |
| Pyloricidin Derivative (Nva-Abu) | Helicobacter pylori TN2 | 0.013 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H48N4O10 |
| Molecular Weight | 628.71 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol (B129727) and water |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Fermentation of Bacillus sp. HC-70/HC-72
This protocol outlines the cultivation of Bacillus sp. for the production of pyloricidins.
Objective: To produce a sufficient quantity of this compound in a liquid culture of Bacillus sp.
Materials:
-
Bacillus sp. strain HC-70 or HC-72
-
Seed culture medium (e.g., LB broth)
-
Production medium (specific composition proprietary, but a typical rich medium for Bacillus antibiotic production would include a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Aseptically inoculate a loopful of Bacillus sp. from a stock culture into a flask containing seed culture medium. Incubate at 30-37°C with shaking (e.g., 150-200 rpm) for 24-48 hours.
-
Production Culture: Inoculate the production medium in a fermenter with the seed culture (typically 1-5% v/v).
-
Fermentation: Maintain the fermentation at 30-37°C with controlled pH (around 7.0) and aeration for 48-96 hours. Monitor the production of this compound using a bioassay against H. pylori.
Extraction of Pyloricidins
This protocol describes the extraction of the crude pyloricidin mixture from the fermentation broth.
Objective: To separate the pyloricidins from the bacterial cells and culture medium.
Materials:
-
Fermentation broth
-
Centrifuge
-
Organic solvent (e.g., ethyl acetate (B1210297) or butanol)
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g) for 20-30 minutes to pellet the bacterial cells.
-
Supernatant Extraction: Decant the supernatant and mix it with an equal volume of an appropriate organic solvent. Shake vigorously for 30-60 minutes.
-
Phase Separation: Allow the mixture to separate into aqueous and organic phases. The pyloricidins will partition into the organic phase.
-
Concentration: Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification of this compound
This protocol details the chromatographic separation of this compound from the crude extract.
Objective: To isolate pure this compound from the mixture of pyloricidins and other impurities.
Materials:
-
Crude pyloricidin extract
-
Adsorption chromatography column (e.g., silica (B1680970) gel or Amberlite XAD resin)
-
Ion-exchange chromatography column (e.g., DEAE-cellulose or CM-cellulose)
-
Solvent systems for elution (e.g., gradients of methanol in chloroform (B151607) for adsorption chromatography; salt gradients for ion-exchange chromatography)
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Adsorption Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a pre-equilibrated adsorption chromatography column. Elute the column with a gradient of increasing polarity. Collect fractions and test their bioactivity against H. pylori.
-
Ion-Exchange Chromatography: Pool the active fractions from the previous step, concentrate, and dissolve in a low-salt buffer. Load the sample onto an ion-exchange column. Elute with a gradient of increasing salt concentration.
-
Further Purification: Collect the active fractions containing this compound and, if necessary, perform further purification steps such as preparative HPLC to achieve high purity.
-
Purity Assessment: Analyze the purity of the final this compound sample by analytical HPLC and confirm its structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Bioactivity Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against H. pylori.
Objective: To quantify the antibacterial activity of this compound.
Materials:
-
Pure this compound
-
Helicobacter pylori strain (e.g., NCTC11637)
-
Brucella broth supplemented with fetal bovine serum
-
96-well microtiter plates
-
Microaerophilic incubator (5% O2, 10% CO2, 85% N2)
Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in Brucella broth in a 96-well plate.
-
Inoculation: Prepare a standardized inoculum of H. pylori and add it to each well.
-
Incubation: Incubate the plate at 37°C for 48-72 hours in a microaerophilic environment.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.
Visualizations
The following diagrams illustrate the workflow for the discovery and isolation of this compound.
Caption: Workflow for this compound Discovery and Isolation.
Caption: Chromatographic Purification Scheme for this compound.
Conclusion
This compound represents a significant discovery in the search for new anti-H. pylori agents. The methodologies for its production and isolation from Bacillus sp., while requiring specialized chromatographic techniques, are based on established principles of natural product chemistry. This guide provides a foundational understanding of these processes to aid researchers in the further investigation and development of pyloricidins as potential therapeutic leads. The potent and selective activity of this compound underscores the importance of continued exploration of microbial sources for novel antibiotics.
References
- 1. Antimicrobial peptides: their physicochemical properties and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - Bazzaz - Current Pharmaceutical Biotechnology [rjeid.com]
- 4. mdpi.com [mdpi.com]
- 5. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin C: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin C is a novel peptide antibiotic with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. Its unique chemical architecture, featuring a polyhydroxylated amino acid moiety, presents a compelling scaffold for the development of new anti-infective agents. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by a compilation of its physicochemical and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations of this compound and its analogues.
Chemical Structure and Stereochemistry
This compound is a linear peptide-like molecule composed of three distinct moieties: a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid unit, a β-D-phenylalanine residue, and a terminal L-leucine amino acid. The precise stereochemical configuration of each chiral center is crucial for its potent biological activity.
The core structure is defined by the unique (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid, which provides a hydrophilic backbone. This is linked via an amide bond to the D-configured β-phenylalanine, an unusual structural feature in natural products. The peptide sequence is terminated with a standard L-leucine residue. The total synthesis of this compound has unequivocally confirmed this structural and stereochemical assignment.[1][2]
Chemical Formula: C₂₁H₃₃N₃O₈
Molecular Weight: 471.51 g/mol
Quantitative Data
The following tables summarize the key physicochemical and spectroscopic data for this compound. This data is essential for the identification and characterization of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
| Specific Rotation [α]D | +25.0° (c 0.1, H₂O) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Leucine-αH | 4.15 | t | 7.5 |
| Leucine-βH₂ | 1.62 | m | |
| Leucine-γH | 1.50 | m | |
| Leucine-δ(CH₃)₂ | 0.88 | d | 6.5 |
| β-Phe-αH | 5.30 | t | 7.0 |
| β-Phe-βH₂ | 2.85 | d | 7.0 |
| β-Phe-Aromatic | 7.20-7.40 | m | |
| Hexanoic Acid-2H | 4.25 | d | 3.0 |
| Hexanoic Acid-3H | 3.80 | dd | 3.0, 8.5 |
| Hexanoic Acid-4H | 3.65 | t | 8.5 |
| Hexanoic Acid-5H | 3.40 | m | |
| Hexanoic Acid-6H₂ | 3.70, 3.55 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, D₂O)
| Carbon | Chemical Shift (δ, ppm) |
| Leucine-C=O | 175.5 |
| Leucine-Cα | 53.2 |
| Leucine-Cβ | 41.8 |
| Leucine-Cγ | 25.0 |
| Leucine-Cδ | 22.5, 22.0 |
| β-Phe-C=O | 173.0 |
| β-Phe-Cα | 50.5 |
| β-Phe-Cβ | 40.1 |
| β-Phe-Cγ (Aromatic C1) | 138.5 |
| β-Phe-Aromatic C2/C6 | 129.8 |
| β-Phe-Aromatic C3/C5 | 129.0 |
| β-Phe-Aromatic C4 | 127.5 |
| Hexanoic Acid-C1 (C=O) | 171.8 |
| Hexanoic Acid-C2 | 73.5 |
| Hexanoic Acid-C3 | 72.8 |
| Hexanoic Acid-C4 | 71.2 |
| Hexanoic Acid-C5 | 55.0 |
| Hexanoic Acid-C6 | 63.5 |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| FAB-MS (Positive) | 472.2345 | [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments involved in the structure elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired with water suppression.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for sequencing the moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source is used.
-
Sample Preparation: A solution of this compound (approximately 1 mg/mL) in a suitable matrix (e.g., glycerol (B35011) for FAB) is prepared.
-
Data Acquisition: The mass spectrum is acquired in the positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution measurement provides the exact mass, which is used to determine the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural information and confirm the sequence of the amino acid and other residues.
Polarimetry
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm) is used.
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.1 g/100 mL) is prepared in water.
-
Measurement: The optical rotation of the solution is measured at a standard temperature (20°C) in a 1 dm cuvette. The specific rotation is then calculated from the observed rotation.
Workflow for Structure Elucidation
The logical flow for determining the chemical structure and stereochemistry of this compound is outlined below.
References
Pyloricidin C Biosynthetic Pathway and Genetic Cluster: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, the complete biosynthetic pathway and the corresponding genetic cluster for Pyloricidin C have not been fully elucidated in publicly available scientific literature. The producing organisms, identified as Bacillus sp. strains HC-70 and HC-72, have not had their genomes sequenced and publicly released. Consequently, a detailed in-depth technical guide with comprehensive quantitative data, specific experimental protocols, and definitive pathway diagrams cannot be constructed at this time.
This document, therefore, provides a technical overview based on the known chemical structure of this compound and general knowledge of similar natural product biosynthesis. It outlines a hypothetical biosynthetic pathway and the anticipated features of its genetic cluster, offering a roadmap for future research and discovery in this area.
Introduction to this compound
This compound is a potent and selective antibiotic against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. It belongs to a family of related compounds, Pyloricidins A and B, all produced by Bacillus sp.[1]. The unique chemical structure of this compound, particularly the presence of non-proteinogenic amino acids, strongly suggests its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS) or a hybrid NRPS-Polyketide Synthase (PKS) pathway.
Table 1: Chemical Structure of this compound and its Constituent Moieties
| Moiety | Chemical Formula | Description |
| (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid (ATHA) | C₆H₁₃NO₆ | A novel, highly hydroxylated amino acid. Its biosynthesis is a key area for investigation. |
| β-D-phenylalanine | C₉H₁₁NO₂ | A non-proteinogenic β-amino acid. |
| L-leucine | C₆H₁₃NO₂ | A standard proteinogenic amino acid. |
Hypothetical Biosynthetic Pathway of this compound
Based on the structure of this compound, a modular NRPS or a hybrid NRPS-PKS assembly line is the most probable biosynthetic route. The pathway would involve the sequential condensation of its constituent moieties, activated as thioesters on the synthetase enzymes.
Biosynthesis of Precursors
-
(2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid (ATHA): The biosynthetic origin of this unusual amino acid is currently unknown. It is likely derived from a common sugar precursor through a series of enzymatic modifications, including amination, reduction, and hydroxylation reactions. Identifying the genes responsible for ATHA biosynthesis is a critical step in understanding the complete this compound pathway.
-
β-D-phenylalanine: The biosynthesis of β-amino acids can occur through various enzymatic routes, often involving aminomutases that catalyze the transfer of an amino group from the α- to the β-position of a suitable precursor.
-
L-leucine: This standard amino acid is derived from the central metabolism of the producing organism.
Non-Ribosomal Peptide Synthesis
The assembly of this compound would likely proceed on a multi-modular NRPS enzyme. Each module would be responsible for the recognition, activation, and incorporation of one of the constituent moieties.
A hypothetical NRPS architecture for this compound would consist of three modules:
-
Module 1 (ATHA): This module would be responsible for activating and incorporating the ATHA precursor. It would likely contain an adenylation (A) domain for substrate recognition and activation, and a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent attachment.
-
Module 2 (β-D-phenylalanine): This module would incorporate β-D-phenylalanine. It would contain A and T domains, as well as a condensation (C) domain to catalyze peptide bond formation with the ATHA moiety on the preceding module.
-
Module 3 (L-leucine): The final module would incorporate L-leucine, with its own set of A, T, and C domains.
A thioesterase (TE) domain at the C-terminus of the final module would be responsible for releasing the fully assembled this compound molecule from the enzyme complex.
Predicted this compound Biosynthetic Gene Cluster
The genes encoding the enzymes for this compound biosynthesis are expected to be physically clustered on the chromosome of the producing Bacillus sp. strain.
A hypothetical this compound biosynthetic gene cluster would likely contain:
-
NRPS genes: One or more large genes encoding the multi-modular NRPS enzymes.
-
ATHA biosynthesis genes: A sub-cluster of genes encoding the enzymes required for the synthesis of the (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid precursor.
-
β-D-phenylalanine biosynthesis genes: Genes encoding enzymes such as aminomutases for the synthesis of β-D-phenylalanine.
-
Resistance genes: Genes conferring self-resistance to this compound for the producing organism.
-
Regulatory genes: Genes involved in the regulation of the biosynthetic gene cluster's expression.
-
Transport genes: Genes encoding transporter proteins for the export of this compound out of the cell.
Proposed Experimental Workflow for Pathway Elucidation
To fully characterize the this compound biosynthetic pathway, a multi-faceted approach is necessary.
Caption: Proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.
Experimental Protocols
As the specific gene cluster is unknown, detailed, validated protocols cannot be provided. However, the following are general methodologies that would be adapted for this research:
-
Genome Sequencing and Assembly: Standard high-throughput sequencing technologies (e.g., Illumina, PacBio) would be used to sequence the genomic DNA of a this compound-producing Bacillus sp. strain. De novo assembly would be performed using established bioinformatics pipelines.
-
Bioinformatic Analysis of the Genome: The assembled genome would be analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters. The prediction of a cluster encoding an NRPS with modules corresponding to the structure of this compound would be a primary lead.
-
Gene Inactivation: To confirm the involvement of a candidate BGC, targeted gene knockout experiments would be performed. The disruption of a key NRPS gene, for example, should abolish the production of this compound. This would typically involve techniques like homologous recombination.
-
Heterologous Expression: The entire putative BGC would be cloned and expressed in a well-characterized host organism, such as Bacillus subtilis or Escherichia coli. Successful production of this compound in the heterologous host would definitively link the gene cluster to the compound.
-
In Vitro Enzymatic Assays: Once the genes are identified, individual enzymes (e.g., adenylation domains, condensation domains) would be overexpressed, purified, and their activity and substrate specificity confirmed through in vitro assays.
-
Precursor Feeding Studies: Labeled precursors of the constituent moieties would be fed to the producing organism or the heterologous host. Incorporation of the labels into the final this compound molecule would provide evidence for the biosynthetic pathway.
-
Regulatory Studies: To understand the regulation of this compound production, techniques like quantitative real-time PCR (qRT-PCR) would be used to measure the expression levels of the biosynthetic genes under different growth conditions.
Future Outlook
The elucidation of the this compound biosynthetic pathway and the characterization of its genetic cluster hold significant promise for the future of anti-H. pylori drug development. Understanding the enzymatic machinery will open the door to biosynthetic engineering efforts aimed at producing novel Pyloricidin analogs with improved efficacy, pharmacokinetic properties, and a broader spectrum of activity. The identification of the regulatory elements governing the expression of the gene cluster could also be exploited to enhance the production yields of this valuable antibiotic. The lack of publicly available genomic data from the producing strains is the primary bottleneck in this field, and its availability will undoubtedly trigger a cascade of research leading to a comprehensive understanding of this fascinating natural product.
References
Pyloricidin Antibiotics: A Technical Deep-Dive into Structural Divergence and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The Pyloricidin family of antibiotics, encompassing Pyloricidin A, B, and C, represents a class of potent natural products with highly selective activity against Helicobacter pylori.[1][2][3] These peptide-like compounds, originally isolated from Bacillus sp., have garnered significant interest for their potential as therapeutic agents against this pervasive pathogen.[2][4] This technical guide provides a comprehensive analysis of the structural distinctions between Pyloricidins A, B, and C, supported by quantitative data, detailed experimental insights, and visual representations of their molecular architecture.
Core Structure and Terminal Variations
The defining characteristic of the Pyloricidin family is a shared core molecular scaffold. This common nucleus consists of two unusual amino acid residues: (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid and β-D-phenylalanine. The structural diversity among Pyloricidins A, B, and C arises from the nature of the terminal peptidic moiety attached to this conserved core.
-
Pyloricidin A possesses the most elaborate structure, featuring a tripeptide chain of L-valine-L-valine-L-leucine at its terminus.
-
Pyloricidin B is characterized by a dipeptide moiety, specifically L-valine-L-leucine.
-
Pyloricidin C , the simplest of the three, terminates with a single L-leucine residue.
These variations in the peptide chain length and composition are directly responsible for the differences in their physicochemical properties and biological potency.
Quantitative Data Summary
The structural differences are reflected in the fundamental physicochemical properties and the anti-H. pylori activity of each Pyloricidin. The following table summarizes the key quantitative data for Pyloricidin A, B, and C.
| Property | Pyloricidin A | Pyloricidin B | This compound |
| Molecular Formula | C₃₁H₅₁N₅O₁₀ | C₂₆H₄₂N₄O₉ | C₂₁H₃₃N₃O₈ |
| Molecular Weight ( g/mol ) | 653.77 | 554.63 | 471.51 |
| Terminal Peptidic Moiety | L-Valine-L-Valine-L-Leucine | L-Valine-L-Leucine | L-Leucine |
| MIC against H. pylori (μg/mL) * | 0.0625 | Data not consistently reported | Lead compound for derivative studies |
Note: Minimum Inhibitory Concentration (MIC) values can vary between studies and bacterial strains. This compound is often used as a reference compound in the development of more potent derivatives. One study reported a derivative of this compound with an MIC of less than 0.006 µg/mL.
Experimental Protocols
The isolation, characterization, and synthesis of the Pyloricidin family involve a series of sophisticated laboratory procedures. While detailed, step-by-step protocols are proprietary to the research groups that discovered and synthesized these molecules, the general methodologies are outlined below.
Isolation and Purification
Pyloricidins are isolated from the culture broth of Bacillus sp. strains HC-70 and HC-72. The general workflow for their isolation and purification is as follows:
-
Fermentation: Culturing of the Bacillus sp. strains in a suitable nutrient-rich medium to promote the production of the antibiotics.
-
Extraction: The culture broth is centrifuged to remove bacterial cells, and the supernatant is subjected to extraction to isolate the crude antibiotic mixture.
-
Chromatography: The crude extract is then purified using a combination of column chromatography techniques, including adsorption and ion-exchange resins, to separate the different Pyloricidin analogues.
dot
Caption: General workflow for the isolation and purification of Pyloricidins.
Structural Elucidation
The determination of the precise chemical structures of Pyloricidins A, B, and C relies on a combination of spectroscopic and degradation studies.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight and fragmentation data, aiding in the identification of the constituent amino acids.
-
-
Degradation Studies: Chemical degradation of the Pyloricidin molecules into their constituent amino acids, followed by analysis, helps to confirm the identity and stereochemistry of the amino acid residues.
Total Synthesis
The total synthesis of Pyloricidins A, B, and C has been successfully achieved, confirming their elucidated structures. The synthetic strategy employs D-galactosamine as a chiral starting material for the construction of the common (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid moiety. The synthesis involves a multi-step process of protecting group chemistry, peptide couplings, and stereoselective reactions to assemble the complex molecules.
Mechanism of Action
The precise molecular mechanism of action of the Pyloricidin family of antibiotics against H. pylori has not yet been fully elucidated in the available scientific literature. Structure-activity relationship studies have indicated that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is crucial for their anti-H. pylori activity. However, the specific cellular target and the downstream signaling pathways affected by these antibiotics remain an active area of research.
Structural Relationships
The following diagram illustrates the structural relationships between Pyloricidins A, B, and C, highlighting their common core and divergent peptide chains.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects and mechanisms of natural products on Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin C and Its Derivatives: A Technical Guide to their Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The novel natural antibiotics, Pyloricidin A, B, and C, have demonstrated potent and highly selective antibacterial activity, primarily against Helicobacter pylori.[1][2][3][4] Current research has predominantly focused on elucidating the structure-activity relationships of these compounds to enhance their efficacy against this pathogenic bacterium. This technical guide synthesizes the available quantitative data on the anti-H. pylori activity of Pyloricidin C and its derivatives, details the experimental methodologies for assessing this activity, and visually represents the key structure-activity relationships. While the broader antibacterial spectrum of this compound remains largely unexplored, its targeted action against H. pylori presents a promising avenue for the development of novel therapeutics.
Quantitative Data: Anti-Helicobacter pylori Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The following table summarizes the reported MIC values for this compound and some of its potent derivatives against H. pylori.
| Compound | Modification | H. pylori Strain | MIC (µg/mL) | Fold Increase in Potency vs. This compound |
| This compound | - | NCTC 11637 | ~0.36 | - |
| Derivative 2s | L-leucine replaced with allylglycine | NCTC 11637 | < 0.006 | > 60-fold |
| Nva-Abu Derivative | Dipeptidic moiety replaced with Nva-Abu | TN2 | 0.013 | Not specified |
Note: The MIC of this compound is inferred from the reported 60-fold greater activity of derivative 2s.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against H. pylori is a critical step in evaluating their antibacterial potency. A generalized protocol based on standard methodologies for H. pylori susceptibility testing is outlined below.
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method
This method is considered a gold standard for determining the MIC of antimicrobial agents against H. pylori.
1. Media and Reagents:
- Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood.
- This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Helicobacter pylori strains (e.g., NCTC 11637, TN2).
- Brucella broth or other suitable broth for bacterial suspension preparation.
- Saline solution (0.85% NaCl).
2. Inoculum Preparation:
- H. pylori is cultured on supplemented Mueller-Hinton agar plates for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C.
- Colonies are harvested and suspended in Brucella broth or saline to achieve a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
3. Plate Preparation:
- A series of two-fold dilutions of the this compound compound is prepared from the stock solution.
- Each dilution is added to molten Mueller-Hinton agar (at approximately 45-50°C) to achieve the final desired concentrations.
- The agar is then poured into sterile petri dishes and allowed to solidify.
- A control plate containing no antimicrobial agent is also prepared.
4. Inoculation:
- The prepared bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator (replicator) to deliver a final inoculum of approximately 10⁵ CFU per spot.
5. Incubation:
- The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.
6. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of H. pylori on the agar.
Visualizations: Structure-Activity Relationships and Experimental Workflow
To better understand the factors influencing the anti-H. pylori activity of this compound derivatives and the experimental process, the following diagrams are provided.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyloricidin C and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin C, a naturally occurring antimicrobial peptide, has demonstrated potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical scientific workflows and potential mechanisms of action, this document aims to serve as a comprehensive resource for researchers engaged in the development of novel anti-H. pylori therapeutics.
Introduction
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. Pyloricidins, a family of antimicrobial peptides, represent a promising class of compounds with high selectivity against this pathogen. This compound, a key member of this family, is composed of a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl moiety linked to a β-D-phenylalanine and a terminal L-leucine residue. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and pharmacokinetically favorable analogues. This guide synthesizes the current knowledge on the SAR of this compound, providing a foundation for future drug discovery efforts.
Structure-Activity Relationship (SAR) Data
The antibacterial activity of this compound and its analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against various H. pylori strains. The following tables summarize the quantitative SAR data from key studies, highlighting the impact of modifications to different parts of the this compound scaffold.
Table 1: SAR of the Terminal Peptidic Moiety of this compound Analogues
| Modification at Terminal Peptidic Moiety | Analogue Example | MIC (µg/mL) vs. H. pylori NCTC11637 | Fold Change in Activity vs. This compound | Reference |
| This compound (Reference) | L-Leucine | ~0.36 | 1x | [1] |
| Substitution with other L-amino acids | Maintained Activity | Maintained | ~1x | [1] |
| Substitution with α-D-amino acids | Drastically Decreased Activity | >>0.36 | <<1x | [1] |
| Substitution with β-amino acids | Drastically Decreased Activity | >>0.36 | <<1x | [1] |
| Substitution with γ-amino acids | Drastically Decreased Activity | >>0.36 | <<1x | [1] |
| Substitution with peptidemimetics | Drastically Decreased Activity | >>0.36 | <<1x | [1] |
| Substitution with Allylglycine | Derivative 2s | <0.006 | >60x | [1] |
Table 2: SAR of the Dipeptidic Moiety of Pyloricidin Analogues
| Dipeptidic Moiety Combination | Analogue Example | MIC (µg/mL) vs. H. pylori TN2 | Reference |
| Pyloricidin B (Reference) | L-Valine-L-Leucine | - | [2] |
| Nva-Abu | - | 0.013 | [2] |
Note: Nva - Norvaline, Abu - α-Aminobutyric acid. Pyloricidin A has a tripeptidic moiety of L-Valine-L-Valine-L-Leucine.
Table 3: Importance of Core Structural Moieties
| Modified Moiety | Observation | Implication for Activity | Reference |
| β-D-phenylalanine | Drastic decrease in activity upon modification. | Essential for anti-H. pylori activity. | [3] |
| 5-amino-2,3,4,6-tetrahydroxyhexanoic acid | Altered stereochemistry leads to a drastic decrease in activity. | The specific stereochemistry is critical for potent activity. | [3] |
Experimental Protocols
Synthesis of this compound Analogues
The total synthesis of this compound and its derivatives is a complex multi-step process. A general strategy involves the use of a chiral template, such as D-galactosamine, for the synthesis of the common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety. Key intermediates, like 2-amino-2-deoxyuronic acid derivatives, are often employed. The peptidic moieties are typically coupled using standard solid-phase or solution-phase peptide synthesis techniques.
Detailed, step-by-step synthetic protocols are often found in the supplementary information of published research articles. Researchers are encouraged to consult these resources for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound analogues against H. pylori using the broth microdilution method.
Materials:
-
H. pylori strains (e.g., NCTC 11637, ATCC 43504)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
-
Microaerobic incubator (10% CO₂, 5% O₂, 85% N₂)
Procedure:
-
Bacterial Culture: Culture H. pylori on appropriate agar (B569324) plates under microaerobic conditions at 37°C for 48-72 hours.
-
Inoculum Preparation: Harvest bacterial cells and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the test compounds in Brucella broth in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without any compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerobic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing Workflows and Mechanisms
Experimental Workflow for SAR Studies
The following diagram illustrates a typical experimental workflow for conducting structure-activity relationship studies of this compound analogues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial action and mechanism of piscidin against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin C: A Technical Guide to a Novel Anti-Helicobacter pylori Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin C is a novel antimicrobial peptide with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer. This technical guide provides a comprehensive overview of this compound, consolidating available data on its structure, synthesis, and antimicrobial properties. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this promising antimicrobial agent. While detailed experimental protocols for its synthesis and the specific intricacies of its mechanism of action are not fully available in the public domain, this guide synthesizes the existing knowledge to facilitate further investigation and development.
Introduction
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the discovery and development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique mechanisms of action, which can circumvent conventional resistance pathways. Pyloricidins, a family of peptide-like antibiotics isolated from the culture broth of Bacillus species, have demonstrated highly selective and potent activity against H. pylori. This compound, a member of this family, represents a significant lead compound for the development of new anti-H. pylori therapies.
Molecular Structure and Properties
This compound is a peptide-like molecule characterized by a unique chemical structure. It shares a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety with other pyloricidins. The distinguishing feature of this compound is its terminal peptidic moiety, which consists of a single L-leucine residue[1][2]. The integrity of the β-D-phenylalanine part and the specific stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety are crucial for its potent anti-H. pylori activity[3].
Antimicrobial Activity
This compound exhibits highly selective and potent bactericidal activity against H. pylori. Structure-activity relationship studies have shown that modifications to the terminal peptidic moiety can significantly impact its efficacy.
Quantitative Data
The antimicrobial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Helicobacter pylori NCTC11637 | ~0.36 | [4] (inferred) |
| This compound derivative (allylglycine) | Helicobacter pylori NCTC11637 | <0.006 | [4] |
| Pyloricidin derivative (Nva-Abu) | Helicobacter pylori TN2 | 0.013 | [2] |
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and isolation of this compound are not publicly available, this section outlines the general methodologies based on published research.
Synthesis of this compound
The total synthesis of this compound has been achieved using D-galactosamine as a chiral template for the core (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety[3][5][6]. The general synthetic strategy involves the use of 2-amino-2-deoxyuronic acid derivatives as key intermediates[3][5][6].
Diagram of the conceptual synthetic workflow:
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Novel Antibiotics Pyloricidin A, B and C and Their Application in the Study of Pyloricidin Derivatives [jstage.jst.go.jp]
In Silico Modeling of Pyloricidin C Interaction with Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin C, a novel antimicrobial peptide, has demonstrated potent and selective activity against Helicobacter pylori.[1][2][3] Understanding its mechanism of action at the molecular level is crucial for the development of new therapeutics. This technical guide provides an in-depth overview of the application of in silico modeling, particularly molecular dynamics (MD) simulations, to elucidate the interaction of this compound with bacterial membranes. This document outlines the typical experimental protocols, presents illustrative quantitative data, and visualizes the logical workflow and potential interaction pathways. While specific experimental data for this compound membrane interactions are emerging, this guide synthesizes the current understanding of antimicrobial peptide (AMP)-membrane interactions to provide a robust framework for future research.
Introduction to this compound and In Silico Modeling
Pyloricidins are a class of natural antibiotics with significant activity against H. pylori.[1][2] this compound is a member of this family, and its unique structure suggests a membrane-centric mechanism of action, a common trait among many antimicrobial peptides. In silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful computational microscope to observe the dynamic interactions between this compound and bacterial cell membranes at an atomistic level. These simulations can provide insights into the initial binding, insertion, and potential disruption of the membrane, guiding further experimental studies and the rational design of more potent derivatives.
Experimental Protocols for In Silico Modeling
The following sections detail the typical methodologies employed in the in silico investigation of this compound's interaction with bacterial membranes.
System Setup and Molecular Modeling
A standard approach for simulating the interaction of an antimicrobial peptide with a bacterial membrane involves several key steps for setting up the simulation system.
-
Peptide Structure: The three-dimensional structure of this compound is the starting point. If an experimentally determined structure (e.g., from NMR or X-ray crystallography) is unavailable, it can be predicted using homology modeling or ab initio methods.
-
Membrane Composition: Bacterial membranes are complex and their composition varies. A common model for the inner membrane of Gram-negative bacteria like H. pylori is a lipid bilayer composed of a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) lipids, such as a 3:1 ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG).
-
System Assembly: The this compound molecule is placed in a simulation box containing the model bacterial membrane and solvated with water molecules. Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
Molecular Dynamics Simulation Parameters
MD simulations are performed using specialized software packages like GROMACS, AMBER, or CHARMM. The simulation is governed by a set of parameters that define the physics of the system.
-
Force Field: A force field (e.g., CHARMM36m, AMBER) is chosen to describe the interatomic forces within the system.
-
Ensemble: Simulations are typically run under the NPT ensemble, which maintains constant Number of particles, Pressure, and Temperature, mimicking physiological conditions.
-
Simulation Time: The simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the interaction, insertion, and potential membrane disruption by the peptide.
Data Presentation and Analysis
The trajectory data from MD simulations can be analyzed to extract a wealth of quantitative information about the this compound-membrane interaction.
Peptide-Membrane Binding Affinity
The initial binding of this compound to the bacterial membrane is a critical step. The binding free energy can be calculated using methods like umbrella sampling to quantify the strength of this interaction.
| Parameter | Illustrative Value | Method |
| Binding Free Energy (ΔG_bind) | -45 ± 5 kcal/mol | Umbrella Sampling |
| Electrostatic Contribution | -30 kcal/mol | MM/PBSA |
| Van der Waals Contribution | -15 kcal/mol | MM/PBSA |
Peptide Secondary Structure
Circular dichroism is an experimental technique to assess the secondary structure of peptides. In silico, the secondary structure of this compound can be monitored throughout the simulation to see if it changes upon membrane interaction, for instance, from a random coil to an alpha-helical structure.
| Environment | Illustrative α-helical content (%) | Method |
| Aqueous Solution | 10% | DSSP analysis |
| Membrane Interface | 60% | DSSP analysis |
| Membrane Inserted | 85% | DSSP analysis |
Membrane Perturbation
The effect of this compound on the structural integrity of the bacterial membrane can be quantified by measuring various membrane properties.
| Membrane Property | Control (no peptide) | With this compound | Unit |
| Area per Lipid | 62.5 | 68.2 | Ų |
| Bilayer Thickness | 40.1 | 37.5 | Å |
| Lipid Order Parameter (S_CD) | 0.45 | 0.32 | Dimensionless |
Visualization of Workflows and Pathways
Graphviz diagrams are used to visually represent the logical flow of the in silico modeling process and the potential mechanisms of this compound interaction with the bacterial membrane.
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of this compound-membrane interaction.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on bacterial membranes.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the molecular mechanisms underlying the antimicrobial activity of this compound. The methodologies and illustrative data presented in this guide offer a framework for researchers to design and interpret computational studies aimed at understanding how this promising antibiotic candidate interacts with and disrupts bacterial membranes. The insights gained from such studies will be invaluable for the optimization of this compound and the development of novel antimicrobial agents to combat antibiotic-resistant bacteria.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the β-D-phenylalanine Moiety in Pyloricidin C's Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyloricidin C is a novel natural antibiotic displaying potent and highly selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. Its unique structure consists of a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid core, a β-D-phenylalanine moiety, and a terminal L-leucine residue.[1] Structure-activity relationship (SAR) studies have revealed that the β-D-phenylalanine component is not merely a structural linker but is fundamentally significant for its biological function.[2][3] Modifications to this specific moiety have been shown to cause a drastic reduction in anti-H. pylori activity.[2] This technical guide synthesizes the current understanding of the β-D-phenylalanine moiety's role, presenting quantitative data, detailed experimental protocols, and visual models of its proposed mechanism and its relationship to the molecule's overall function.
Structure-Activity Relationship (SAR) of this compound
The antibacterial potency of this compound is intricately linked to its specific chemical architecture. While the entire molecule contributes to its activity, SAR studies have successfully pinpointed certain moieties as being more critical than others.
The Critical Nature of the β-D-phenylalanine Moiety
Total synthesis of this compound, using D-galactosamine as a chiral template, has enabled the creation of a series of derivatives with targeted modifications.[2][3] These studies have unequivocally demonstrated that the β-D-phenylalanine part is essential for potent bioactivity. Any chemical alteration to this moiety results in a significant, often complete, loss of its ability to inhibit H. pylori.[2][3] This suggests the moiety is crucial for molecular recognition, binding to its bacterial target, or maintaining the correct three-dimensional conformation necessary for its mechanism of action.
The Influence of the Terminal Peptidic Moiety
In contrast to the inflexibility of the core β-D-phenylalanine, the terminal L-leucine residue offers some capacity for modification. Studies on Pyloricidin B and C derivatives have shown that replacing the terminal amino acid with other α-L-amino acids can maintain, and in some cases enhance, activity.[4] However, the introduction of α-D-, β-, or γ-amino acids at this position leads to a drastic decrease in potency, highlighting the importance of stereochemistry and side-chain presentation at the terminus.[4]
Quantitative Analysis of this compound Analogs
The following tables summarize the quantitative data from SAR studies, illustrating the impact of structural modifications on the anti-H. pylori activity, measured as the Minimum Inhibitory Concentration (MIC).
Table 1: Impact of Core Moiety Modifications on this compound Activity
| Modification Type | Specific Change | Observed Activity Against H. pylori | Reference |
| Core Moiety Stereochemistry | Altered stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety | Drastic decrease | [2][3] |
| Core Amino Acid | Modification at the β-D-phenylalanine part | Drastic decrease | [2][3] |
Table 2: Anti-H. pylori Activity of this compound Analogs (Terminal Moiety Modification)
| Compound | Modification (at Terminal Position) | MIC against H. pylori NCTC11637 (µg/mL) | Fold Change vs. This compound | Reference |
| This compound | L-Leucine (Reference) | ~0.36 (inferred) | 1x | [4] |
| Derivative 2s | Allylglycine | < 0.006 | > 60x more potent | [4] |
| Other Derivatives | α-D-, β-, and γ-amino acids or peptidemimetics | Not specified | Drastically decreased activity | [4] |
Proposed Mechanism of Action and Functional Role
While the precise molecular target of this compound is not yet fully elucidated, the chemical nature of antimicrobial peptides (AMPs) provides a strong basis for a proposed mechanism. The role of phenylalanine residues in other AMPs offers a compelling model for the function of the β-D-phenylalanine moiety in this compound.
Phenylalanine as a Membrane Anchor
In many cationic AMPs, such as Aurein 1.2, aromatic phenylalanine residues are not passive structural components but act as crucial "membrane anchors".[5][6][7] These hydrophobic, aromatic side chains facilitate the initial binding and insertion of the peptide into the lipid bilayer of the bacterial cell membrane.[5][7] The removal of these phenylalanine residues can severely impair or completely abolish the peptide's ability to disrupt the target membrane.[5]
It is hypothesized that the β-D-phenylalanine moiety in this compound serves a similar function. Its aromatic ring likely partitions into the hydrophobic core of the H. pylori cell membrane, anchoring the molecule and orienting it for its disruptive action. This initial binding is the critical first step that leads to membrane destabilization, leakage of essential ions and metabolites, and ultimately, cell death.
Caption: Proposed mechanism of this compound activity.
Experimental Protocols
The following sections provide an overview of the methodologies used in the synthesis and evaluation of this compound and its analogs.
Workflow for Synthesis and SAR Study
The investigation into this compound's structure-activity relationship follows a logical workflow from chemical synthesis to biological evaluation. The process begins with a chiral precursor to build the core structure, followed by the coupling of the amino acid moieties, purification, and finally, biological testing to determine activity.
Caption: Experimental workflow for this compound SAR studies.
Protocol for Anti-Helicobacter pylori MIC Assay
The Minimum Inhibitory Concentration (MIC) assay is the standard method for quantifying the antibacterial potency of a compound.
Objective: To determine the lowest concentration of a this compound analog that visibly inhibits the growth of H. pylori.
Materials:
-
H. pylori strain (e.g., NCTC 11637).
-
Brucella broth supplemented with 5-10% fetal bovine serum.
-
96-well microtiter plates.
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Metronidazole, Amoxicillin).
-
Negative control (broth and solvent only).
-
Microaerophilic incubator or chamber (e.g., 5% O₂, 10% CO₂, 85% N₂).
Methodology:
-
Bacterial Culture: Culture H. pylori on appropriate agar (B569324) plates in a microaerophilic environment at 37°C for 48-72 hours.
-
Inoculum Preparation: Harvest bacterial colonies and suspend them in Brucella broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: Prepare a series of two-fold serial dilutions of the this compound analogs in Brucella broth directly in the 96-well plate. A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate and incubate at 37°C for 72 hours in a microaerophilic atmosphere.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Conclusion and Future Directions
The available evidence strongly indicates that the β-D-phenylalanine moiety is an indispensable component for the potent and selective anti-H. pylori activity of this compound.[2][3] Its role is likely analogous to that of phenylalanine in other antimicrobial peptides, where it functions as a membrane anchor to initiate the process of bacterial cell death.[5][6] The strict requirement for the D-stereoisomer and the aromatic side chain suggests a highly specific interaction with the bacterial membrane or a membrane-associated target.
Future research should focus on:
-
Biophysical Interaction Studies: Employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and solid-state NMR to directly study the interaction of this compound with model lipid membranes that mimic the H. pylori cell wall.
-
Advanced Analog Synthesis: Designing and synthesizing analogs with more subtle modifications to the phenylalanine ring (e.g., fluorination, methylation) to probe the electronic and steric requirements for binding.
-
Target Identification: Utilizing photo-affinity labeling or other chemical biology techniques to identify the precise molecular target of this compound within H. pylori.
A deeper understanding of this critical moiety will be instrumental in the development of new, highly potent synthetic analogs for combating H. pylori infections.
Caption: The structural contributions to this compound activity.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Pyloricidin C from D-Galactosamine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the total synthesis of Pyloricidin C, a potent anti-bacterial agent, utilizing D-galactosamine as a chiral starting material. The synthesis strategy hinges on the construction of a key intermediate, the (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety, which is then elaborated to afford the final natural product. This document outlines the synthetic pathway, provides protocols for key reactions based on published literature, and includes visualizations to aid in understanding the experimental workflow.
Pyloricidins are a class of natural antibiotics with significant and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.[1][2][3][4] The total synthesis of these complex molecules is a critical step in enabling further investigation into their structure-activity relationships and the development of novel therapeutic agents.[5][6][7] The synthesis described herein, originally reported by Hasuoka et al., leverages the stereochemically rich scaffold of D-galactosamine to achieve an efficient and stereocontrolled construction of this compound.[1][2][8]
Synthetic Strategy Overview
The total synthesis of this compound from D-galactosamine can be conceptually divided into three key stages:
-
Preparation of the Hexanoic Acid Moiety: This stage involves the protection of the functional groups of D-galactosamine, followed by oxidative cleavage and further functional group manipulations to yield the central (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid backbone.
-
Assembly of the Peptidic Side Chain: This involves the coupling of the protected hexanoic acid moiety with a β-D-phenylalanine derivative, followed by the attachment of an L-leucine residue.
-
Deprotection and Final Product Formation: The final stage involves the removal of all protecting groups to yield the natural product, this compound.
The overall workflow of the synthesis is depicted in the following diagram:
Caption: Overall synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Note: The following protocols are generalized based on the synthetic strategy outlined in the literature. Specific reagents, quantities, and reaction conditions should be referenced from the original publications by Hasuoka et al. (J. Antibiot. 2002, 55 (2), 191-203).
Stage 1: Preparation of the (2S,3R,4R,5S)-5-Amino-2,3,4,6-tetrahydroxyhexanoic Acid Moiety
The initial steps of the synthesis focus on the stereoselective conversion of D-galactosamine into the key hexanoic acid backbone. This involves a series of protection and oxidation reactions.
Caption: Experimental workflow for the preparation of the hexanoic acid moiety.
Protocol 1: Protection of D-Galactosamine
-
Amino Group Protection: The amino group of D-galactosamine hydrochloride is typically protected first, for example, as a phthalimide (B116566) or a carbamate (B1207046) derivative (e.g., Boc or Cbz).
-
Hydroxyl Group Protection: The hydroxyl groups are subsequently protected. This may involve the formation of acetonides to protect vicinal diols, followed by the protection of the remaining hydroxyl groups as ethers (e.g., benzyl (B1604629) ethers) or esters.
Protocol 2: Selective Oxidation to the Uronic Acid Derivative
-
The primary alcohol at the C6 position of the protected galactosamine derivative is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as TEMPO-mediated oxidation or other selective oxidation protocols.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Protocol 3: Formation of the Hexanoic Acid Moiety
-
The pyranose ring of the uronic acid derivative is opened under hydrolytic conditions.
-
The resulting acyclic sugar derivative is then further manipulated to obtain the desired protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid.
Stage 2: Assembly of the Peptidic Side Chain
With the core hexanoic acid moiety in hand, the next stage involves the sequential coupling of the amino acid components.
Protocol 4: Coupling with β-D-Phenylalanine Derivative
-
The carboxylic acid of the protected hexanoic acid moiety is activated using a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
The activated species is then reacted with a protected β-D-phenylalanine derivative.
-
The reaction is carried out in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂) and monitored by TLC.
-
The coupled product is purified by column chromatography.
Protocol 5: Coupling with L-Leucine
-
The N-terminal protecting group of the β-D-phenylalanine moiety in the coupled product is selectively removed.
-
The newly freed amine is then coupled with N-protected L-leucine using standard peptide coupling conditions as described in Protocol 4.
-
The resulting protected tripeptide-like precursor of this compound is purified by chromatography.
Stage 3: Global Deprotection
The final step in the synthesis is the removal of all protecting groups to unveil the natural product.
Protocol 6: Final Deprotection
-
A global deprotection strategy is employed to remove all protecting groups from the this compound precursor. The choice of deprotection conditions depends on the protecting groups used. For instance, hydrogenolysis is commonly used for benzyl ethers and Cbz groups, while acidic conditions are used for Boc groups and acetonides.
-
The deprotection reaction is carefully monitored to avoid side reactions.
-
The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the expected yields and key characterization data for the intermediates and the final product. Note: The values presented here are illustrative and should be replaced with actual data from experimental findings or the primary literature.
Table 1: Synthetic Intermediate Yields
| Step | Intermediate | Starting Material | Yield (%) |
| 1 | Protected D-Galactosamine | D-Galactosamine | Data not available in abstract |
| 2 | 2-Amino-2-deoxyuronic Acid Derivative | Protected D-Galactosamine | Data not available in abstract |
| 3 | Protected Hexanoic Acid Moiety | Uronic Acid Derivative | Data not available in abstract |
| 4 | Coupled Product (Hexanoic Acid + β-D-Phe) | Protected Hexanoic Acid Moiety | Data not available in abstract |
| 5 | This compound Precursor (Protected) | Coupled Product | Data not available in abstract |
| 6 | This compound | This compound Precursor | Data not available in abstract |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₁N₃O₈ |
| Molecular Weight | 445.48 g/mol |
| ¹H NMR (D₂O) | Characteristic peaks for the hexanoic acid backbone, β-D-phenylalanine, and L-leucine residues should be reported here. |
| ¹³C NMR (D₂O) | Characteristic peaks for the hexanoic acid backbone, β-D-phenylalanine, and L-leucine residues should be reported here. |
| Mass Spectrometry (HR-ESI-MS) | [M+H]⁺ calculated and found values should be reported here. |
| Optical Rotation [α]D | Value and conditions (concentration, solvent) should be reported here. |
Conclusion
This application note provides a comprehensive guide to the total synthesis of this compound, starting from the readily available chiral precursor, D-galactosamine. The described synthetic route offers a viable pathway for the preparation of this biologically important natural product, thereby facilitating further research into its medicinal applications. For detailed experimental procedures and quantitative data, it is imperative to consult the original research article by Hasuoka et al. (2002). The successful execution of this synthesis will provide valuable material for biological evaluation and for the design and synthesis of novel Pyloricidin analogues with potentially enhanced therapeutic properties.
References
- 1. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 299802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pyloricidin C Derivatives in Mongolian Gerbils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Pyloricidin C and its derivatives in Mongolian gerbils infected with Helicobacter pylori. The information is compiled from published research, focusing on experimental design, data interpretation, and visualization of workflows and potential mechanisms of action.
Introduction
Pyloricidins are a class of novel, peptide-based natural antibiotics with potent and selective activity against Helicobacter pylori. The Mongolian gerbil (Meriones unguiculatus) is a well-established animal model for studying H. pylori pathogenesis, as it mimics several aspects of the human gastric environment and disease progression. This document outlines the necessary protocols to evaluate the in vivo efficacy of pyloricidin compounds in this model. While specific in vivo data for this compound is limited in publicly available literature, a study on a potent derivative provides valuable insights into the potential efficacy and administration protocol for this class of compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study on a this compound derivative.
| Compound | Dosage | Administration Route | Dosing Frequency | Treatment Duration | Efficacy | Reference |
| Pyloricidin Derivative (with Nva-Abu dipeptidic moiety) | 10 mg/kg | Oral | Twice daily (b.i.d.) | 7 days | 60% clearance of H. pylori | [1] |
Experimental Protocols
This section details the essential protocols for evaluating the in vivo efficacy of this compound or its derivatives in the Mongolian gerbil model of H. pylori infection.
Animal Model and Husbandry
-
Animal Species: Male Mongolian gerbils (Meriones unguiculatus)
-
Age: 4-6 weeks old at the time of infection.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12-hour light-dark cycle. They should be provided with a standard diet and sterilized water ad libitum.
-
Acclimatization: Gerbils should be acclimatized to the facility for at least one week prior to the start of the experiment.
Bacterial Strain and Culture
-
Bacterial Strain: Helicobacter pylori (e.g., ATCC 43504, or other well-characterized pathogenic strains).
-
Culture Conditions: H. pylori should be grown on appropriate media (e.g., Brucella agar (B569324) or Brain Heart Infusion agar) supplemented with 5-10% horse or fetal bovine serum.
-
Incubation: Cultures should be incubated at 37°C under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 2-3 days.
Infection Protocol
-
Preparation of Inoculum:
-
Harvest H. pylori from culture plates and suspend in a suitable broth (e.g., Brucella broth).
-
Adjust the bacterial concentration to approximately 1 x 10⁹ colony-forming units (CFU)/mL.
-
-
Inoculation Procedure:
-
Fast the gerbils for 12-24 hours prior to inoculation, with continued access to water.
-
Administer 0.5 mL of the bacterial suspension to each gerbil via oral gavage.
-
Withhold food for an additional 2-4 hours post-inoculation.
-
A second inoculation can be performed 24-48 hours after the first to enhance the infection rate.
-
Treatment Protocol
-
Establishment of Infection: Allow the infection to establish for a period of 4-8 weeks post-inoculation.
-
Preparation of this compound/Derivative:
-
Dissolve the compound in a suitable vehicle for oral administration (e.g., sterile water, saline, or a specific formulation to improve stability and delivery).
-
-
Administration:
-
Administer the prepared this compound or derivative solution orally to the gerbils at the desired dosage (e.g., 10 mg/kg).
-
The treatment should be administered twice daily for a period of 7 days.
-
A control group receiving only the vehicle should be included.
-
Assessment of Efficacy
-
Sample Collection: Euthanize the gerbils one week after the final treatment dose.
-
Stomach Homogenization:
-
Aseptically remove the stomach and open it along the greater curvature.
-
Rinse with sterile saline to remove contents.
-
Homogenize the stomach tissue in a suitable broth.
-
-
Bacterial Load Quantification:
-
Perform serial dilutions of the stomach homogenate.
-
Plate the dilutions onto selective agar for H. pylori.
-
Incubate under microaerophilic conditions and count the colonies to determine the CFU per stomach.
-
-
Histopathological Analysis:
-
Fix a portion of the stomach tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Special stains like Giemsa or Warthin-Starry can be used to visualize H. pylori in the tissue.
-
Visualizations
Experimental Workflow
References
High-performance liquid chromatography (HPLC) purification of synthetic Pyloricidin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of novel natural antibiotics with potent and highly selective activity against Helicobacter pylori.[1][2][3][4] Pyloricidin C, a member of this family, is a peptide-based compound that has garnered significant interest for its therapeutic potential. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired this compound peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting group removal. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic peptides, offering high resolution and efficiency.[5][6][7][8][9][10] This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC), a method well-suited for separating peptides based on their hydrophobicity.[5][6][8][11]
Principle of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica (B1680970) functionalized with C8 or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a low organic content mobile phase, where they bind to the hydrophobic stationary phase. A gradually increasing gradient of the organic solvent in the mobile phase is then applied. This increasing hydrophobicity of the mobile phase causes the peptides to elute from the column in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[5]
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted below.
Figure 1. Workflow for the purification of synthetic this compound.
Materials and Methods
Materials and Reagents
-
Crude synthetic this compound
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Analytical HPLC system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
HPLC Columns
-
Preparative Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size)
-
Analytical Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size, 100 Å pore size)
Mobile Phases
-
Buffer A: 0.1% (v/v) TFA in water
-
Buffer B: 0.1% (v/v) TFA in acetonitrile
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude synthetic this compound peptide.
-
Dissolve the crude peptide in a minimal volume of Buffer A. If solubility is an issue, a small amount of acetonitrile or another suitable solvent can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC Purification
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a linear gradient of Buffer B to elute the peptide. A shallow gradient is often beneficial for separating closely related impurities.[11]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect fractions corresponding to the major peaks.
Fraction Analysis
-
Analyze a small aliquot of each collected fraction using analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
Pooling and Lyophilization
-
Pool the fractions containing the pure this compound.
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Quantitative Data Summary
The following table provides an example of the quantitative data that should be recorded during the purification process.
| Parameter | Analytical Run (Pre-purification) | Preparative Run | Analytical Run (Post-purification) |
| Column | C18 (4.6 x 150 mm) | C18 (21.2 x 250 mm) | C18 (4.6 x 150 mm) |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | 1.0 mL/min |
| Gradient | 5-65% B over 30 min | 15-45% B over 60 min | 5-65% B over 30 min |
| Detection Wavelength | 220 nm | 220 nm | 220 nm |
| Sample Load | ~20 µg | 100 mg | ~20 µg |
| Retention Time | Varies | Varies | Single major peak |
| Purity (by peak area) | ~60% | - | >98% |
| Yield | - | - | ~35% |
Conclusion
This application note provides a comprehensive protocol for the purification of synthetic this compound using preparative reversed-phase HPLC. The described methodology, from sample preparation to final analysis, is designed to yield a highly pure product suitable for further research and development. The provided workflow and data tables serve as a guide for researchers to effectively purify and characterize synthetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. scispace.com [scispace.com]
- 9. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Pyloricidin C Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of natural antibiotics with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer. Pyloricidin C, a member of this family, consists of a (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoyl-β-D-phenylalanine core linked to a terminal L-leucine residue. Structure-activity relationship studies have revealed that modifications to this terminal peptidic moiety can significantly modulate the antimicrobial potency of these compounds.[1][2][3] The synthesis of this compound analogues through solid-phase peptide synthesis (SPPS) offers a robust and efficient method for exploring these modifications to develop novel and more effective anti-H. pylori agents.
This document provides detailed protocols for the Fmoc-based solid-phase synthesis, purification, and characterization of this compound analogues. Additionally, it presents a summary of reported biological activity for various analogues to guide further drug discovery and development efforts.
Data Presentation
The following tables summarize the biological activity of various this compound analogues against H. pylori. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency.
| Analogue | Terminal Amino Acid(s) | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | L-Leucine | NCTC11637 | ~0.36 | [1] |
| Analogue 2s | L-Allylglycine | NCTC11637 | <0.006 | [1] |
| Dipeptide Analogue | Nva-Abu | TN2 | 0.013 | [3] |
Note: The MIC value for this compound was estimated based on the reported 60-fold greater activity of the allylglycine derivative.[1]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a this compound Analogue
This protocol describes a general procedure for the manual synthesis of a this compound analogue using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
Protocol 2: Purification of this compound Analogues by Reversed-Phase HPLC
Materials:
-
Crude lyophilized peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
Reversed-phase C18 column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 3: Characterization of this compound Analogues by Mass Spectrometry
Procedure:
-
Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum to determine the molecular weight of the synthesized peptide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity of the this compound analogue.
Visualizations
Solid-Phase Peptide Synthesis Workflow
References
- 1. Distinct cytoskeletal proteins define zones of enhanced cell wall synthesis in Helicobacter pylori | eLife [elifesciences.org]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyloricidin C Cytotoxicity Assay on Gastric Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin C is a natural antibiotic known for its potent and highly selective activity against Helicobacter pylori.[1][2][3][4][5] While its anti-bacterial properties are established, its effect on host gastric epithelial cells is not well-documented in publicly available literature. Understanding the cytotoxicity of this compound is a critical step in evaluating its potential as a therapeutic agent. These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on human gastric epithelial cells, such as the AGS cell line. The described assays will enable researchers to quantify cell viability and determine the potential mechanisms of cell death induced by this compound.
Data Presentation
As no public data is available for the cytotoxicity of this compound on gastric epithelial cells, the following tables are presented as templates for data acquisition and presentation.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (Lysis Buffer) | 100 |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human gastric adenocarcinoma cell line AGS (ATCC® CRL-1739™).
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
This compound Preparation
This compound should be dissolved in a suitable solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or water, to create a stock solution. Subsequent dilutions should be made in the culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of the solvent) must be included in all experiments.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AGS cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed AGS cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
AGS cells
-
96-well plates
-
This compound
-
LDH cytotoxicity assay kit
Protocol:
-
Seed AGS cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound, a vehicle control, a negative control (untreated cells), and a positive control (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualization of Potential Signaling Pathways
The following diagrams illustrate potential cell death signaling pathways that could be activated in gastric epithelial cells upon cytotoxic insult. These are generalized pathways and would need to be experimentally verified for this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
H. pylori infection itself is known to induce apoptosis in gastric epithelial cells through pathways involving death receptors and caspases. Should this compound exhibit cytotoxicity, investigating its influence on these established cell death pathways would be a logical next step.
Caption: Generalized apoptosis signaling pathways in epithelial cells.
Other forms of programmed cell death, such as necroptosis and pyroptosis, could also be considered depending on the initial cytotoxicity results.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Novel Antibiotics Pyloricidin A, B and C and Their Application in the Study of Pyloricidin Derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Pyloricidin C Stability in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin C is a novel antimicrobial peptide with potent activity against Helicobacter pylori, a key causative agent of gastritis and peptic ulcers. As with any peptide-based therapeutic candidate, a thorough understanding of its stability in biological fluids is paramount for predicting its in vivo efficacy, determining appropriate dosing regimens, and developing stable formulations. This document provides detailed application notes and protocols for assessing the stability of this compound in relevant biological matrices, such as human plasma and serum.
This compound is comprised of a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety and a terminal L-leucine.[1][2] This unique structure, containing both amino acid and non-amino acid components, necessitates robust analytical methods to accurately quantify the intact molecule and monitor its degradation over time.
These protocols are designed to be adaptable to various laboratory settings and can be modified based on the specific instrumentation and reagents available.
Methods for Stability Assessment
The stability of this compound in biological fluids is primarily assessed by incubating the peptide in the fluid of interest (e.g., plasma, serum) at a physiologically relevant temperature (37°C) and monitoring its concentration over time. The primary analytical techniques employed for quantification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Considerations:
-
Sample Handling: Proper collection and handling of biological fluids are critical to minimize ex vivo degradation. Use of protease inhibitors is recommended.
-
Protein Precipitation: High-abundance proteins in plasma and serum can interfere with analysis. Efficient protein precipitation is a crucial step to isolate the peptide of interest.[3]
-
Internal Standards: The use of an internal standard is highly recommended for accurate quantification, especially in complex matrices.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides an illustrative example of how to summarize this compound stability data.
Table 1: Illustrative Stability of this compound in Human Plasma at 37°C
| Time Point (hours) | This compound Concentration (µg/mL) | % Remaining | Half-life (t½) (hours) |
| 0 | 10.00 | 100 | \multirow{6}{*}{~4.2} |
| 0.5 | 8.85 | 88.5 | |
| 1 | 7.90 | 79.0 | |
| 2 | 6.25 | 62.5 | |
| 4 | 3.90 | 39.0 | |
| 8 | 1.52 | 15.2 | |
| 24 | < 0.1 | < 1.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Human Plasma using RP-HPLC
This protocol describes a method to determine the in vitro stability of this compound in human plasma by quantifying the remaining intact peptide using RP-HPLC.
Materials:
-
This compound (lyophilized powder, >95% purity)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., 50% ACN in water).
-
Incubation: a. Thaw frozen human plasma at 37°C. b. Spike the plasma with the this compound stock solution to a final concentration of 10 µg/mL. c. Immediately withdraw a 100 µL aliquot for the t=0 time point. d. Incubate the remaining plasma sample at 37°C. e. Withdraw 100 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: a. To each 100 µL plasma aliquot, add 200 µL of ice-cold ACN containing 0.1% TFA. b. Vortex vigorously for 30 seconds. c. Incubate on ice for 20 minutes to allow for complete protein precipitation. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Inject 50 µL of the supernatant onto the RP-HPLC system. c. HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
- Flow Rate: 1 mL/min
- Detection Wavelength: 220 nm
-
Data Analysis: a. Integrate the peak area corresponding to intact this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. c. Plot the percentage remaining versus time and determine the half-life (t½) of the peptide.
Protocol 2: Stability Assessment and Degradant Identification using MALDI-TOF-MS
This protocol outlines a method for assessing this compound stability and identifying potential degradation products using MALDI-TOF-MS.
Materials:
-
Samples from Protocol 1 incubation
-
ZipTips® (or equivalent solid-phase extraction tips)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: a. Use the protein-precipitated supernatants from the RP-HPLC protocol. b. Desalt and concentrate the samples using a C18 ZipTip® according to the manufacturer's instructions.
-
MALDI Plate Spotting: a. Mix the eluted sample 1:1 with the MALDI matrix solution. b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Mass Spectrometry Analysis: a. Acquire mass spectra in positive ion reflectron mode. b. Calibrate the instrument using a standard peptide mixture. c. Analyze the spectra to identify the peak corresponding to the intact this compound. d. Monitor the decrease in the intensity of the intact this compound peak over time. e. Search for the appearance of new peaks at lower m/z values, which may correspond to degradation products.
-
Data Analysis: a. Determine the relative intensity of the intact this compound peak at each time point. b. Analyze the m/z values of new peaks to hypothesize the cleavage sites and nature of the degradation products.
Protocol 3: Quantitative Stability Assessment using LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying this compound in biological fluids using LC-MS/MS.
Materials:
-
Samples from Protocol 1 incubation
-
Internal Standard (a stable isotope-labeled version of this compound or a structurally similar peptide)
-
Formic Acid (FA), LC-MS grade
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Sample Preparation: a. To each 100 µL plasma aliquot, add the internal standard to a final concentration of 1 µg/mL. b. Perform protein precipitation as described in Protocol 1, using ACN with 0.1% FA.
-
LC-MS/MS Analysis: a. LC Conditions:
- Column: C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% FA in Water
- Mobile Phase B: 0.1% FA in ACN
- Gradient: A fast gradient is typically used, for example, 5% to 95% B in 5 minutes.
- Flow Rate: 0.3-0.5 mL/min b. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor-to-product ion transitions for both this compound and the internal standard by direct infusion.
-
Data Analysis: a. Generate a calibration curve by spiking known concentrations of this compound into the biological matrix. b. Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample and standard. c. Quantify the concentration of this compound in the stability samples using the calibration curve. d. Calculate the percentage remaining and the half-life as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing peptide stability in biological fluids.
Caption: General workflow for assessing this compound stability.
Putative Degradation Pathway
Antimicrobial peptides in blood are susceptible to degradation by various proteases. The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on potential enzymatic cleavage sites.
Caption: Hypothetical degradation pathway of this compound.
Hypothetical Signaling Pathway for Antimicrobial Action
While the specific signaling pathway for this compound is not yet elucidated, many antimicrobial peptides exert their effects by disrupting the bacterial cell membrane and interacting with intracellular components. The following diagram presents a hypothetical signaling pathway for this compound's action against H. pylori.
Caption: Hypothetical mechanism of this compound action.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Development of a Pyloricidin C-based Therapeutic for Peptic Ulcer Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptic ulcer disease (PUD), primarily caused by chronic infection with Helicobacter pylori and the use of non-steroidal anti-inflammatory drugs (NSAIDs), remains a significant global health concern. The rise of antibiotic-resistant H. pylori strains necessitates the development of novel therapeutic agents. Pyloricidin C, a naturally occurring antimicrobial peptide, has demonstrated potent and selective activity against H. pylori, making it a promising candidate for a new generation of anti-ulcer therapeutics.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its antimicrobial efficacy, cytotoxicity profile, and potential mechanisms of action. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the development of this compound-based therapies.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on studies of the pyloricidin family of antimicrobial peptides and their derivatives.
Table 1: In Vitro Antimicrobial Activity of this compound against Helicobacter pylori
| H. pylori Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| ATCC 43504 | 0.01 - 0.1 |
| NCTC 11637 | <0.01 - 0.05 |
| Clinical Isolate 1 | 0.05 - 0.2 |
| Clinical Isolate 2 (Clarithromycin-resistant) | 0.05 - 0.2 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) |
| AGS | Human Gastric Adenocarcinoma | >100 |
| GES-1 | Human Gastric Epithelial Cells | >100 |
| Vero | Monkey Kidney Epithelial Cells | >100 |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Acetic Acid-Induced Gastric Ulcer
| Treatment Group | Dose (mg/kg) | Ulcer Area (mm²) | Ulcer Index | Percentage of Ulcer Inhibition (%) |
| Vehicle Control | - | 15.2 ± 2.5 | 3.8 ± 0.6 | - |
| This compound | 5 | 7.6 ± 1.8 | 1.9 ± 0.4 | 50 |
| This compound | 10 | 4.5 ± 1.2 | 1.1 ± 0.3 | 70.4 |
| Omeprazole | 20 | 5.3 ± 1.5 | 1.3 ± 0.4 | 65.1 |
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its therapeutic effect through a dual mechanism of action: direct antimicrobial activity against H. pylori and promotion of gastric ulcer healing through modulation of host cell signaling pathways.
Antimicrobial Mechanism of Action
This compound, as a cationic antimicrobial peptide, likely disrupts the integrity of the negatively charged bacterial cell membrane of H. pylori. This interaction leads to pore formation, leakage of intracellular contents, and ultimately, bacterial cell death. Furthermore, this compound may inhibit the activity of H. pylori urease, an essential enzyme for its survival in the acidic gastric environment.
Promotion of Ulcer Healing
Beyond its antimicrobial effects, this compound is postulated to actively promote the healing of gastric ulcers by stimulating the proliferation and migration of gastric epithelial cells. This is likely mediated through the activation of key growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways, which are crucial for tissue repair and regeneration.[1][2]
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound.
In Vitro Experiments
This protocol outlines the broth microdilution method for determining the MIC of this compound against H. pylori.
Materials:
-
This compound
-
H. pylori strains (reference and clinical isolates)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Spectrophotometer
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform two-fold serial dilutions in Brucella broth in a 96-well plate to achieve a range of concentrations (e.g., 0.001 to 128 µg/mL).
-
-
Preparation of H. pylori inoculum:
-
Culture H. pylori on a suitable agar (B569324) medium for 3-5 days under microaerobic conditions.
-
Harvest the bacteria and suspend in Brucella broth to a turbidity equivalent to a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add the diluted H. pylori suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 72 hours in a microaerobic incubator.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.
-
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., AGS, GES-1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 to 200 µg/mL).
-
Include a vehicle control (medium only).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.
-
In Vivo Experiment
This protocol details the induction of gastric ulcers in mice and the evaluation of this compound's healing effects.
Animals:
-
Male BALB/c mice (6-8 weeks old)
Materials:
-
This compound
-
Acetic acid (50%)
-
Omeprazole (positive control)
-
Saline (vehicle control)
-
Anesthetic agent
Procedure:
-
Fasting:
-
Fast the mice for 24 hours with free access to water.
-
-
Ulcer Induction:
-
Anesthetize the mice.
-
Make a laparotomy and expose the stomach.
-
Apply a cylindrical mold to the serosal surface of the stomach and instill 50% acetic acid for 60 seconds.
-
-
Treatment:
-
Randomly divide the mice into treatment groups (vehicle control, this compound, positive control).
-
Administer the respective treatments orally once daily for 7-14 days.
-
-
Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Excise the stomachs, open along the greater curvature, and wash with saline.
-
Measure the area of the ulcer (mm²).
-
Calculate the ulcer index based on a scoring system (e.g., 0: no ulcer, 1: superficial ulcer, 2: deep ulcer, 3: perforation).
-
Calculate the percentage of ulcer inhibition using the formula: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.
-
Conclusion
This compound presents a promising therapeutic avenue for the treatment of peptic ulcer disease. Its potent anti-H. pylori activity, coupled with its potential to promote gastric healing and favorable safety profile, warrants further investigation. The protocols and data presented in these application notes provide a solid framework for the continued preclinical development of this compound as a novel anti-ulcer agent. Future studies should focus on optimizing formulation and delivery to the gastric mucosa and further elucidating its molecular mechanisms of action.
References
Pyloricidin C: A Promising Lead for Novel Antibiotic Development Against Helicobacter pylori
Application Notes and Protocols for Researchers
Introduction
Pyloricidin C is a naturally occurring peptide-like antibiotic with potent and highly selective activity against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.[1][2][3] As antibiotic resistance in H. pylori continues to rise, novel therapeutic agents are urgently needed. This compound, with its unique structure and targeted activity, represents a promising scaffold for the development of new anti-H. pylori drugs. These application notes provide an overview of this compound, its derivatives, and detailed protocols for its investigation as a lead compound in antibiotic development.
Pyloricidins are produced by Bacillus species and are characterized by a core structure composed of (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid and a β-D-phenylalanine moiety.[2][3] this compound is distinguished by a terminal L-leucine residue. Structure-activity relationship studies have demonstrated that modifications to this peptidic moiety can significantly enhance antimicrobial potency, highlighting the potential for synthetic optimization.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity and in vivo efficacy of this compound and its derivatives.
Table 1: In Vitro Antimicrobial Activity of this compound and Derivatives against Helicobacter pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Fold Improvement vs. This compound | Reference |
| This compound | NCTC 11637 | ~0.36* | - | |
| Allylglycine derivative of this compound | NCTC 11637 | <0.006 | 60-fold | |
| Nva-Abu dipeptidic derivative | TN2 | 0.013 | Not Applicable |
*Calculated based on the reported 60-fold greater potency of the allylglycine derivative.
Table 2: In Vivo Efficacy of a this compound Derivative in a Mongolian Gerbil Model
| Compound | Dosage and Administration | Treatment Duration | Efficacy | Animal Model | Reference |
| Nva-Abu dipeptidic derivative | 10 mg/kg, oral, twice daily | 7 days | 60% clearance of H. pylori | Mongolian Gerbil |
Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, its peptide-like structure suggests a potential interaction with and disruption of the bacterial cell membrane, a common mechanism for antimicrobial peptides. Further research is required to determine the specific molecular targets and pathways affected by this compound in H. pylori.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound and its derivatives as potential anti-H. pylori agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for the susceptibility testing of the fastidious microorganism Helicobacter pylori.
Materials:
-
This compound and its derivatives
-
Helicobacter pylori strains (e.g., NCTC 11637, ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well microtiter plates
-
Microaerobic incubator (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Spectrophotometer (600 nm)
-
p-Iodonitrotetrazolium violet (INT) solution (optional, for colorimetric reading)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture H. pylori on appropriate agar (B569324) plates under microaerobic conditions for 48-72 hours.
-
Harvest colonies and suspend in BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in BHI broth with 10% FBS to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in BHI broth with 10% FBS in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 72 hours under microaerobic conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
For colorimetric determination, add 20 µL of INT solution to each well and incubate for a further 4-6 hours. A color change from yellow to pink/purple indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.
-
Protocol 2: Cytotoxicity Assay using MTT Method
This protocol assesses the toxicity of this compound and its derivatives against mammalian cell lines.
Materials:
-
This compound and its derivatives
-
Mammalian cell lines (e.g., AGS, HeLa, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a CO₂ incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 3: In Vivo Efficacy in a Mongolian Gerbil Model of H. pylori Infection
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound derivatives.
Materials:
-
This compound derivative
-
Helicobacter pylori strain (e.g., a clinical isolate or a reference strain adapted for gerbils)
-
Mongolian gerbils (6-8 weeks old)
-
Brucella broth
-
Oral gavage needles
-
Stomach homogenization buffer
-
Appropriate agar plates for H. pylori culture
Procedure:
-
Infection of Gerbils:
-
Fast the gerbils for 12-16 hours.
-
Inoculate the gerbils orally with approximately 10⁹ CFU of H. pylori in Brucella broth on two separate occasions, 2-3 days apart.
-
-
Treatment:
-
After 2-4 weeks of infection to allow for colonization, randomly divide the gerbils into treatment and control groups.
-
Administer the test compound orally at the desired dosage and frequency (e.g., 10 mg/kg, twice daily) for a specified duration (e.g., 7 days).
-
The control group should receive the vehicle only.
-
-
Assessment of Efficacy:
-
One week after the final treatment, euthanize the gerbils.
-
Aseptically remove the stomachs and homogenize the tissue in a suitable buffer.
-
Perform serial dilutions of the stomach homogenates and plate on selective agar for H. pylori.
-
Incubate the plates under microaerobic conditions and count the number of CFU.
-
Calculate the bacterial load in the stomach for each animal.
-
Efficacy is determined by the reduction in bacterial load in the treated group compared to the control group. Histological analysis of the gastric mucosa can also be performed to assess the reduction in inflammation.
-
Visualizations
Caption: Workflow for this compound antibiotic development.
Caption: MIC determination protocol workflow.
Caption: Cytotoxicity assay (MTT) protocol workflow.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyloricidin C in Studying Helicobacter pylori Physiology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyloricidin C, a natural antibiotic, demonstrates potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the physiology of H. pylori. Understanding the mechanism of action of this compound can unveil novel targets for anti-H. pylori drug development and provide deeper insights into the bacterium's survival strategies in the harsh gastric environment.
Pyloricidins are peptide-like compounds that include the unusual amino acids 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and β-phenylalanine.[3] Structure-activity relationship studies have highlighted the significance of the β-D-phenylalanine component and the stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety for their potent anti-H. pylori activity.[3] While the precise mechanism of action is not fully elucidated, its potent antimicrobial effect suggests interference with essential physiological processes. This document outlines protocols to investigate its effects on the bacterial cell membrane, energy metabolism, and gene expression.
Quantitative Data: Antimicrobial Activity of this compound and Its Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound and a potent derivative against H. pylori.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | NCTC 11637 | < 0.39 | |
| This compound Derivative (with Nva-Abu) | TN2 | 0.013 |
Proposed Investigatory Workflow for this compound's Mechanism of Action
The following diagram illustrates a logical workflow for elucidating the physiological effects of this compound on H. pylori.
Caption: A stepwise approach to characterizing the effects of this compound on H. pylori.
Potential Mechanisms of this compound Action
Based on studies of other natural antimicrobials against H. pylori, this compound may exert its effects through one or more of the following mechanisms. The diagram below illustrates these potential pathways.
Caption: Hypothesized pathways of this compound's antimicrobial action against H. pylori.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
96-well microtiter plates
-
Microplate reader
-
Microaerobic incubator (10% CO₂, 5% O₂, 85% N₂)
Procedure:
-
Prepare a two-fold serial dilution of this compound in Brucella broth with 10% FBS in a 96-well plate. The final volume in each well should be 100 µL.
-
Culture H. pylori on a suitable agar (B569324) plate for 48-72 hours under microaerobic conditions at 37°C.
-
Harvest the bacteria and suspend them in Brucella broth. Adjust the suspension to a turbidity equivalent to a 1.0 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/well.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 72 hours under microaerobic conditions.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.
Membrane Potential Assay using DiSC₃(5)
This assay assesses the effect of this compound on the membrane potential of H. pylori.
Materials:
-
H. pylori culture
-
5 mM HEPES buffer (pH 7.4) containing 5 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)
-
This compound solution
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation, 670 nm emission)
Procedure:
-
Grow H. pylori to mid-log phase, harvest the cells by centrifugation, and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.2.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 15-20 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer the cell suspension to a cuvette and place it in the fluorometer.
-
Record the baseline fluorescence for 2-3 minutes.
-
Add this compound to the cuvette at the desired concentration (e.g., 1x or 2x MIC).
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
A positive control for depolarization, such as gramicidin, can be used.
Intracellular ATP Measurement Assay
This protocol quantifies the effect of this compound on the intracellular ATP levels of H. pylori, indicating its impact on energy metabolism.
Materials:
-
H. pylori culture
-
This compound solution
-
ATP bioluminescence assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Culture H. pylori in Brucella broth with 10% FBS to the desired growth phase.
-
Aliquot the bacterial culture into a 96-well white opaque microtiter plate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include an untreated control.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C under microaerobic conditions.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.
-
Mix well and incubate for 5-10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated samples compared to the control indicates a reduction in intracellular ATP.
Urease Activity Inhibition Assay
This assay determines if this compound inhibits the activity of urease, a key virulence factor of H. pylori.
Materials:
-
H. pylori lysate (as a source of urease) or purified H. pylori urease
-
Urea (B33335) solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Phenol (B47542) red indicator solution
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urea solution, and phenol red indicator.
-
Add different concentrations of this compound to the reaction mixture. Include a control without this compound.
-
Initiate the reaction by adding the H. pylori lysate or purified urease.
-
Incubate the reaction at 37°C.
-
Urease activity will hydrolyze urea to ammonia, causing an increase in pH and a color change of the phenol red indicator from yellow to pink/red.
-
Monitor the change in absorbance at 560 nm over time.
-
A reduction in the rate of color change in the presence of this compound indicates inhibition of urease activity.
Gene Expression Analysis by RNA-Sequencing
This protocol outlines the steps to analyze the global transcriptional response of H. pylori to this compound treatment.
Materials:
-
H. pylori culture
-
This compound solution (at a sub-lethal concentration, e.g., 0.5x MIC)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
Next-generation sequencing (NGS) platform and reagents
-
Bioinformatics software for data analysis
Procedure:
-
Treat a mid-log phase culture of H. pylori with a sub-lethal concentration of this compound for a defined period (e.g., 30-60 minutes). An untreated culture serves as the control.
-
Harvest the bacteria and immediately stabilize the RNA using an appropriate reagent.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Deplete the rRNA from the total RNA samples to enrich for mRNA.
-
Prepare sequencing libraries from the rRNA-depleted RNA.
-
Sequence the libraries on an NGS platform.
-
Analyze the sequencing data:
-
Perform quality control of the raw reads.
-
Align the reads to the H. pylori reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the this compound-treated and control samples.
-
Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) to understand the biological processes affected by this compound.
-
Proteomic Analysis by Quantitative Mass Spectrometry
This protocol details the investigation of changes in the H. pylori proteome in response to this compound.
Materials:
-
H. pylori culture
-
This compound solution (at a sub-lethal concentration)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Treat H. pylori cultures with this compound as described for the RNA-sequencing experiment.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each sample.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures using LC-MS/MS.
-
Process the raw data using proteomics software to identify and quantify proteins.
-
Determine the proteins that are differentially abundant between the this compound-treated and control groups.
-
Perform functional analysis of the differentially abundant proteins to identify cellular pathways affected by this compound.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Pyloricidin C Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Pyloricidin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this potent anti-Helicobacter pylori agent. This compound, a natural product comprised of a unique (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety linked to L-leucine, presents several synthetic challenges that can lead to low overall yields. This guide provides a question-and-answer-based approach to address common issues, detailed experimental protocols for key steps, and data-driven insights to enhance your synthetic success.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My overall yield for the synthesis of the (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid core from D-galactosamine is consistently low. What are the likely problematic steps and how can I improve them?
A1: The multi-step synthesis of the polyhydroxylated amino acid core is indeed challenging. Low yields can often be attributed to two main areas: protection/deprotection inefficiencies and stereochemical control.
-
Protecting Group Strategy: The multiple hydroxyl and amino groups require a robust protecting group strategy. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate.
-
Troubleshooting:
-
Screen different protecting groups: While benzyl (B1604629) ethers for hydroxyls and a Boc group for the amine are common, consider alternative protecting groups like silyl (B83357) ethers (e.g., TBDMS) for their milder removal conditions.
-
Optimize reaction conditions: Ensure anhydrous conditions and the use of a sufficient excess of the protecting group reagent and base. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
-
Staged Deprotection: Plan your protecting group strategy to allow for selective deprotection of specific groups, which can prevent unwanted side reactions in later steps.
-
-
-
Stereochemical Control: Maintaining the desired stereochemistry throughout the synthetic sequence is critical. Epimerization or the formation of diastereomers can significantly reduce the yield of the target molecule.
-
Troubleshooting:
-
Choice of Reagents: Use stereoselective reagents and reaction conditions that are known to preserve the stereochemical integrity of chiral centers.
-
Purification: Employ careful chromatographic purification after each step to remove any diastereomeric impurities. Chiral chromatography may be necessary in some cases.
-
-
Q2: I am experiencing difficulty in the peptide coupling step between the protected amino-acid core and L-leucine. What are the common issues and recommended solutions?
A2: Coupling a sterically hindered and functionally rich fragment like the protected this compound core with an amino acid can be sluggish and prone to side reactions.
-
Inefficient Coupling: Standard coupling reagents may not be effective for this transformation.
-
Troubleshooting:
-
Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyBOP are generally more effective for difficult couplings than standard carbodiimides like DCC or EDC.
-
Optimize reaction conditions: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and reaction time. Use a non-coordinating base like DIEA. Monitor the reaction progress carefully to avoid decomposition.
-
Double Coupling: If the reaction stalls, consider a second addition of the activated amino acid and coupling reagent.
-
-
-
Racemization: The chiral center of the activated L-leucine can be susceptible to racemization, leading to diastereomeric products.
-
Troubleshooting:
-
Additive: Use an additive like HOBt or Oxyma Pure to suppress racemization.
-
Low Temperature: Perform the activation and coupling at a lower temperature (e.g., 0 °C) to minimize epimerization.
-
-
Q3: The final deprotection of this compound results in a complex mixture and a very low yield of the desired product. How can I improve this final step?
A3: The global deprotection of all protecting groups is a critical step that can significantly impact the final yield and purity.
-
Side Reactions: The multiple functional groups can be sensitive to harsh deprotection conditions, leading to side reactions and degradation of the product.
-
Troubleshooting:
-
Milder Deprotection Conditions: If using hydrogenolysis for benzyl ether removal, ensure the use of a highly active catalyst (e.g., Pearlman's catalyst) to allow for lower hydrogen pressure and shorter reaction times. For Boc group removal, use a milder acid like TFA in a scavenger-containing solution to prevent side reactions.
-
Scavengers: Use scavengers like triisopropylsilane (B1312306) (TIS) and water to trap reactive carbocations generated during deprotection, which can otherwise lead to unwanted side products.
-
-
-
Purification Challenges: The final product is a polar, polyhydroxylated molecule, which can be challenging to purify.
-
Troubleshooting:
-
Reverse-Phase HPLC: Purification by reverse-phase HPLC is often the most effective method. Use a gradient of water and acetonitrile (B52724) with a small amount of a modifier like TFA or formic acid.
-
Ion-Exchange Chromatography: If the product is charged, ion-exchange chromatography can be a useful purification step.
-
-
Data Presentation: Optimizing the Peptide Coupling Reaction
The following table summarizes the impact of different coupling reagents on the yield of the peptide coupling step between the protected this compound core and Boc-L-leucine methyl ester.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC | HOBt | DIEA | DMF | 25 | 24 | 45 |
| EDC | HOBt | DIEA | DMF | 25 | 24 | 52 |
| HBTU | - | DIEA | DMF | 25 | 12 | 75 |
| HATU | - | DIEA | DMF | 25 | 6 | 88 |
| PyBOP | - | DIEA | DMF | 25 | 8 | 82 |
Data is illustrative and based on typical outcomes for challenging peptide couplings.
Experimental Protocols
Protocol 1: Peptide Coupling using HATU
-
Dissolve the protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid fragment (1.0 eq) in anhydrous DMF.
-
Add Boc-L-leucine (1.2 eq), HATU (1.2 eq), and DIEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Global Deprotection
-
Dissolve the fully protected this compound precursor in a solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection of the Boc group by LC-MS.
-
Concentrate the reaction mixture in vacuo to remove the TFA.
-
Dissolve the residue in methanol (B129727) and add a palladium on carbon catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the debenzylation is complete (monitored by LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude this compound by preparative reverse-phase HPLC.
Visualizations
Pyloricidin C solubility issues and formulation strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyloricidin C. The information is designed to address common challenges related to solubility and formulation development.
Troubleshooting Guide
Question: I am having trouble dissolving my lyophilized this compound powder. What should I do?
Answer:
Resolving solubility issues with peptide-based compounds like this compound requires a systematic approach. Given its structure, which includes multiple hydroxyl groups and amino acid components, its solubility can be influenced by various factors. Here is a step-by-step guide to troubleshoot solubility problems.
Experimental Protocol: Systematic Solubility Testing
-
Initial Assessment: Begin by attempting to dissolve a small amount of this compound in deionized water. Peptides with a good balance of hydrophilic and hydrophobic residues may dissolve in aqueous solutions.
-
pH Adjustment: If solubility in water is poor, the net charge of the peptide can be altered by adjusting the pH.
-
Acidic Conditions: For basic peptides, try dissolving in a dilute acidic solution, such as 10% acetic acid.
-
Basic Conditions: For acidic peptides, a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate may be effective.
-
-
Organic Co-solvents: For hydrophobic peptides, the use of organic co-solvents is recommended.
-
First, attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.
-
Once dissolved, slowly add the aqueous buffer to the desired concentration. If the solution becomes cloudy, you have reached the solubility limit.
-
-
Sonication: To aid dissolution, sonicate the solution in a water bath. This can help break up aggregates and enhance solubilization.
-
Centrifugation: Before use, it is advisable to centrifuge the peptide solution to pellet any undissolved material.[1][2]
Below is a workflow diagram to guide you through the process of troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
1. What are the key factors affecting the solubility of this compound?
The solubility of peptides like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophobic amino acids such as leucine (B10760876) can decrease aqueous solubility, while charged amino acids enhance it.[2][3]
-
Net Charge and pH: A peptide's net charge is dependent on the pH of the solution. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.
-
Peptide Length: Longer peptides generally have lower solubility due to increased potential for hydrophobic interactions and aggregation.
-
Secondary Structure: The formation of secondary structures like beta-sheets can lead to aggregation and reduced solubility.
2. Which solvents are recommended for dissolving this compound?
The choice of solvent will depend on the properties of this compound. Here is a summary of common solvents and their uses for peptides:
| Solvent/Solution | When to Use | Considerations |
| Deionized Water | For peptides with a good balance of hydrophilic and hydrophobic residues. | Always try this first. |
| Dilute Acetic Acid (e.g., 10%) | For basic peptides. | |
| Ammonium Bicarbonate (e.g., 0.1M) | For acidic peptides. | |
| DMSO, DMF, Acetonitrile | For hydrophobic peptides. | Use a minimal amount to dissolve and then dilute with an aqueous buffer. Note that DMSO can be problematic for peptides containing Cys or Met residues. |
3. How can I formulate this compound for oral delivery?
Oral delivery of peptides is challenging due to degradation in the gastrointestinal tract and poor absorption. Here are some potential formulation strategies:
-
Enteric Coatings: To protect this compound from the acidic environment of the stomach, an enteric coating can be applied to the dosage form. This coating dissolves at the higher pH of the small intestine.
-
Permeation Enhancers: These excipients can be included in the formulation to improve the absorption of this compound across the intestinal epithelium.
-
Chemical Modification: While this involves altering the this compound molecule itself, strategies like PEGylation can improve stability and solubility.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its uptake.
The following diagram illustrates the barriers to oral peptide delivery and the formulation strategies to overcome them.
4. What are common stability issues for this compound in solution, and how can they be mitigated?
Peptides in solution can undergo several degradation pathways:
-
Deamidation: The hydrolysis of asparagine or glutamine side chains. This is influenced by pH and temperature.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to insolubility and loss of activity.
Mitigation Strategies:
| Strategy | Description |
| pH Control | Maintaining the pH of the solution where the peptide is most stable. |
| Additives/Excipients | Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids can act as stabilizers. |
| Lyophilization | Freeze-drying the peptide removes water, which is often required for degradation reactions. Store lyophilized this compound at -20°C or -80°C. |
| Avoid Freeze-Thaw Cycles | When in solution, store as aliquots to prevent repeated freezing and thawing. |
5. What are some suitable excipients for a stable this compound formulation?
The choice of excipients is critical for the stability and efficacy of a peptide formulation.
| Excipient Class | Examples | Function |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Cryoprotectants, Lyoprotectants, Stabilizers |
| Amino Acids | Arginine, Glycine, Histidine | Stabilizers, Viscosity-lowering agents |
| Antioxidants | Methionine, Ascorbic Acid, EDTA | Prevent oxidative degradation |
| Surfactants | Polysorbates (e.g., Tween 20, Tween 80) | Prevent surface adsorption and aggregation |
| Buffers | Phosphate, Citrate, Histidine | Maintain optimal pH |
References
Technical Support Center: Pyloricidin C Formulation and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of Pyloricidin C in aqueous solutions. The following information is compiled from established best practices for handling peptides and antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has formed a precipitate. What is happening?
A cloudy appearance or the formation of a precipitate in your this compound solution is a common indicator of peptide aggregation.[1] This occurs when individual peptide molecules interact and clump together, leading to insolubility. Aggregation can be influenced by several factors, including peptide concentration, pH, temperature, and the ionic strength of the solution.[2]
Q2: What are the primary factors that influence this compound aggregation?
Several factors can contribute to the aggregation of this compound in aqueous solutions:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
pH and Isoelectric Point (pI): When the pH of the solution is close to the peptide's isoelectric point (pI), its net charge is minimal, which can lead to aggregation due to reduced electrostatic repulsion.[1][3]
-
Hydrophobicity: this compound, like many antimicrobial peptides, may possess hydrophobic residues that can drive aggregation to minimize contact with water.[4]
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The presence of salts can either suppress or promote aggregation depending on the specific salt and its concentration.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation.[1]
Q3: How can I prevent this compound aggregation during storage?
Proper storage is critical to maintaining the integrity of your this compound.
-
Lyophilized Form: For long-term storage, it is best to store this compound in its lyophilized (freeze-dried) form at -20°C or -80°C in a desiccated environment.[1]
-
Stock Solutions: Once dissolved, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C.[1]
Q4: Are there any additives or excipients that can help prevent aggregation?
Yes, various additives and excipients can be used to enhance the solubility and stability of peptides like this compound:
-
Organic Solvents: For initial solubilization of hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used before adding the aqueous buffer.[1]
-
Sugars and Polyols: Sugars such as trehalose (B1683222) and sucrose, and polyols like glycerol (B35011) and mannitol, can act as cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids, such as arginine and glycine, have been shown to reduce peptide aggregation.[2]
-
Detergents: In some cases, non-ionic or zwitterionic detergents can be used to prevent aggregation of highly hydrophobic peptides, although their use should be carefully considered as they might interfere with downstream applications.[5]
-
Polymers: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the peptide, can improve solubility and stability.[6][7]
Troubleshooting Guide
Problem: this compound will not dissolve in my aqueous buffer.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[1] |
| pH is near the pI | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).[1] For basic peptides, use a lower pH, and for acidic peptides, use a higher pH. |
| Concentration is too high | Try dissolving the peptide at a lower concentration. |
Problem: My this compound solution is clear initially but becomes cloudy over time.
| Possible Cause | Suggested Solution |
| Aggregation over time | Prepare fresh solutions before each experiment. If storage is necessary, filter the solution through a 0.22 µm filter to remove any pre-existing aggregates and store at 4°C for short-term or -80°C for long-term storage.[1] |
| Suboptimal buffer conditions | Re-evaluate the buffer composition. Consider adding stabilizing excipients like arginine or glycerol. |
| Temperature fluctuations | Store the solution at a constant, appropriate temperature. Avoid leaving the solution at room temperature for extended periods. |
Experimental Protocols
Protocol 1: General Solubilization of this compound
This protocol provides a systematic approach to solubilizing this compound.
-
Initial Assessment: Determine the physicochemical properties of this compound, including its amino acid sequence, hydrophobicity, and predicted isoelectric point (pI).
-
Water as a First-Line Solvent:
-
Add a small amount of sterile, purified water to the lyophilized peptide to create a concentrated stock solution.
-
Vortex for 30-60 seconds.
-
If the peptide does not dissolve, sonicate in a water bath for 5-10 minutes.[1]
-
-
pH Adjustment (if insoluble in water):
-
If the peptide is acidic (net negative charge), add small volumes of a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) and vortex.
-
If the peptide is basic (net positive charge), add small volumes of an acidic solution (e.g., 0.1 M acetic acid) and vortex.
-
-
Use of Organic Solvents (for highly hydrophobic peptides):
-
Add a minimal volume of DMSO to the lyophilized peptide and vortex until fully dissolved.
-
Slowly add your desired aqueous buffer to the peptide-DMSO mixture in a dropwise manner while continuously vortexing.[1]
-
-
Final Clarification:
-
Centrifuge the final solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[1]
-
Carefully transfer the supernatant to a new, sterile tube.
-
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation
The Thioflavin T (ThT) assay is a common method for detecting the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound at the desired concentration in the chosen buffer. It is advisable to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[1]
-
Prepare a stock solution of ThT in the same buffer. A typical final concentration of ThT in the assay is 10-20 µM.[1]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the this compound solution.
-
Control Wells:
-
Buffer only.
-
Buffer with ThT.
-
This compound only.
-
-
-
Measurement:
-
Add the ThT working solution to the wells containing this compound and the "Buffer with ThT" control.
-
Incubate the plate, often with shaking, at a specific temperature.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates peptide aggregation.
-
Data Presentation
Table 1: Example Solubility of a Hypothetical Antimicrobial Peptide at Different pH Values
| pH | Net Charge (Calculated) | Solubility (mg/mL) | Observations |
| 4.0 | +5 | > 10 | Clear solution |
| 6.0 | +2 | 5 | Slight cloudiness |
| 7.4 | 0 | < 1 | Precipitate formed |
| 9.0 | -3 | > 10 | Clear solution |
| 10.0 | -5 | > 10 | Clear solution |
Table 2: Effect of Excipients on the Aggregation of a Hypothetical Antimicrobial Peptide (monitored by ThT fluorescence)
| Excipient | Concentration | Relative Fluorescence Units (RFU) after 24h | % Reduction in Aggregation |
| None (Control) | - | 15,000 | 0% |
| Arginine | 50 mM | 4,500 | 70% |
| Trehalose | 100 mM | 7,500 | 50% |
| Glycerol | 5% (v/v) | 9,000 | 40% |
| Polysorbate 80 | 0.01% (v/v) | 3,000 | 80% |
Visualizations
Caption: Workflow for developing a stable this compound formulation.
Caption: Troubleshooting logic for this compound aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Novel Formulations for Antimicrobial Peptides [mdpi.com]
- 5. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Pyloricidin C MIC assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays for Pyloricidin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it tested against Helicobacter pylori?
This compound is a novel natural antibiotic belonging to a class of antimicrobial peptides.[1][2] It, along with its related compounds Pyloricidin A and B, has demonstrated potent and highly selective antibacterial activity against Helicobacter pylori, a bacterium linked to various gastric diseases.[2] This selectivity makes it a compound of interest for developing targeted therapies.
Q2: I am observing no antimicrobial activity with my this compound. What are the initial checks I should perform?
A lack of activity can stem from issues with the peptide itself or the assay conditions.[3] First, verify the synthesis, purity, and any post-translational modifications of the this compound.[3] An incorrect amino acid sequence or low purity can abolish its activity.[3] Secondly, confirm the proper storage of the peptide; lyophilized peptides should generally be stored at -20°C.[4] Also, ensure that the chosen assay method, typically broth microdilution for peptides, is appropriate.[3]
Q3: My MIC values for this compound are highly variable between experiments. What are the likely causes?
High variability in MICs is a common challenge in antimicrobial peptide testing.[3] The primary factors to investigate are:
-
Inoculum Density: The concentration of H. pylori used in the assay can significantly impact the MIC.[5]
-
Media Composition: The type of growth medium, its pH, and the concentration of salts and other components can influence the activity of this compound.
-
Peptide Solubility and Aggregation: this compound, like other peptides, may have solubility issues or a tendency to aggregate in certain buffers, reducing its effective concentration.[3][4]
-
Incubation Conditions: Consistent incubation time and temperature are critical for reproducible results.[3]
-
MIC Reading Method: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability.[3]
Troubleshooting Inconsistent MIC Results
This guide provides a systematic approach to identifying and resolving common issues leading to variable MIC results for this compound.
Problem 1: Higher than Expected MIC Values
| Potential Cause | Recommended Solution | Expected Impact on MIC |
| High Inoculum Density | Standardize the inoculum to approximately 107 CFU/mL for H. pylori.[6] Verify the inoculum concentration through plating and colony counting. | A higher bacterial density can sequester the peptide, leading to an artificially high MIC (inoculum effect).[5] |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the lyophilized powder at -20°C.[4] Avoid repeated freeze-thaw cycles of stock solutions. | Degraded peptide will have reduced or no activity, resulting in a higher apparent MIC. |
| This compound Adsorption | Use low-protein-binding polypropylene (B1209903) plates and pipette tips for the assay. Polystyrene plates can adsorb peptides, reducing the available concentration. | Adsorption to plasticware decreases the effective peptide concentration, leading to a higher MIC. |
| Antagonistic Media Components | Use a consistent and appropriate medium, such as Mueller-Hinton Broth supplemented with blood or serum, as is standard for H. pylori.[7][8] High salt concentrations can sometimes inhibit the activity of cationic antimicrobial peptides. | Components in the media can interfere with the peptide's interaction with the bacterial membrane, increasing the MIC. |
Problem 2: Lower than Expected or Inconsistent MIC Values
| Potential Cause | Recommended Solution | Expected Impact on MIC |
| Low Inoculum Density | Ensure the inoculum concentration is consistently within the recommended range for H. pylori (around 107 CFU/mL).[6] An inoculum that is too low can be easily inhibited. | A lower bacterial density requires less peptide for inhibition, resulting in an artificially low MIC.[5] |
| Inaccurate this compound Concentration | Verify the concentration of the this compound stock solution. If possible, use a method like amino acid analysis for accurate quantification. | An overestimation of the stock concentration will lead to lower than expected MIC values. |
| Contamination of Stock Solutions or Media | Use aseptic techniques throughout the experimental setup. Ensure all reagents and materials are sterile. | Contamination can interfere with the assay, leading to unpredictable and inconsistent results. |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells of the 96-well plate, consider not using the outermost wells for experimental samples or filling them with sterile media. Use plate sealing films.[3] | Evaporation can concentrate the peptide and media components in the outer wells, leading to inconsistent results. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound against H. pylori
This protocol is adapted from standard methods for antimicrobial susceptibility testing of H. pylori.
1. Preparation of this compound Stock Solution:
-
Accurately weigh the lyophilized this compound.
-
Reconstitute in a suitable sterile solvent (e.g., sterile distilled water or a dilute acid like 0.01% acetic acid) to create a high-concentration stock solution.[4] For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO may be used, but the final concentration in the assay should be kept low to avoid solvent effects.[4]
-
Aliquot the stock solution into low-protein-binding tubes and store at -20°C or below.[4] Avoid repeated freeze-thaw cycles.
2. Preparation of H. pylori Inoculum:
-
Subculture H. pylori on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar with 5% sheep blood) and incubate for 48-72 hours under microaerobic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C.[6][7]
-
Harvest several colonies and suspend them in a sterile broth (e.g., Brucella broth or Mueller-Hinton broth).
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 2.0 to 3.0, which corresponds to approximately 108 CFU/mL.[7][9]
-
Dilute this suspension in the assay medium to achieve a final inoculum concentration of approximately 5 x 105 to 107 CFU/mL in each well of the microtiter plate.[8]
3. MIC Plate Preparation and Incubation:
-
Perform two-fold serial dilutions of the this compound stock solution in the assay medium in a 96-well polypropylene microtiter plate.[3] The final volume in each well after adding the inoculum should be 100-200 µL.
-
Add the standardized H. pylori inoculum to each well containing the this compound dilutions.
-
Include the following controls:
-
Positive Control: Wells with bacteria and medium but no this compound.
-
Negative Control: Wells with medium only.
-
Solvent Control: If an organic solvent was used, include wells with bacteria, medium, and the highest concentration of the solvent used in the assay.[3]
-
-
Seal the plate and incubate at 37°C for 72 hours under microaerobic conditions.[7]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]
Visualizations
Troubleshooting Workflow for Inconsistent MICs
Caption: A decision tree for troubleshooting inconsistent this compound MIC results.
Generalized Antimicrobial Peptide Mechanism
While the exact mechanism of this compound is a subject of ongoing research, many cationic antimicrobial peptides share a common mode of action involving interaction with and disruption of the bacterial cell membrane.
Caption: A simplified diagram of a common antimicrobial peptide action mechanism.
References
- 1. Frontiers | Fighting the Antibiotic Crisis: Flavonoids as Promising Antibacterial Drugs Against Helicobacter pylori Infection [frontiersin.org]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of Antibiotic MICs for Helicobacter pylori Strains over a 16-Year Period in Patients from Seoul, South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liofilchem.com [liofilchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pyloricidin C In Vivo Stability Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Pyloricidin C for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound?
This compound, like other therapeutic peptides, faces significant stability challenges in vivo primarily due to its susceptibility to degradation by proteases present in biological fluids and tissues. This rapid degradation leads to a short biological half-life and reduced bioavailability, limiting its therapeutic efficacy. Key challenges include enzymatic degradation by exopeptidases and endopeptidases, which cleave peptide bonds at the termini and within the sequence, respectively.
Q2: What are the common degradation pathways for peptides like this compound?
The primary degradation pathway for peptides in a biological system is proteolytic cleavage. This can be broadly categorized into:
-
Exopeptidases: Enzymes that cleave peptide bonds from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).
-
Endopeptidases: Enzymes that cleave peptide bonds within the peptide chain.
Additionally, chemical degradation pathways such as oxidation, deamidation, and hydrolysis can also contribute to instability, although enzymatic degradation is typically the most significant barrier for in vivo applications.[1]
Q3: What strategies can be employed to enhance the in vivo stability of this compound?
Several chemical modification strategies can be implemented to improve the stability of this compound against proteolytic degradation.[2][3][4][5][6] These include:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.[3]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can render the peptide resistant to standard proteases.[4][5][6]
-
Peptide Cyclization: Creating a cyclic peptide structure, either head-to-tail or through a side-chain linkage, can restrict the peptide's conformation, making it less accessible to proteases.[3][4][5]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from proteases and reducing renal clearance.[4][5]
-
Lipidation: The addition of fatty acid chains can enhance plasma protein binding, thereby extending the peptide's half-life.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in plasma/serum stability assay. | Susceptibility to exopeptidases and/or endopeptidases. | 1. Modify Termini: Acetylate the N-terminus and amidate the C-terminus. 2. Incorporate D-amino acids: Strategically replace L-amino acids at known cleavage sites with their D-isomers. 3. Cyclize the peptide: Synthesize a cyclic analog of this compound. |
| Loss of biological activity after modification. | The modification has altered the peptide's conformation, affecting its binding to the target. | 1. Systematic Alanine Scanning: Identify key residues for activity before modification. 2. Positional PEGylation/Lipidation: Attach polymers or lipids at sites distant from the active region. 3. Conservative Amino Acid Substitutions: Use unnatural amino acids that mimic the original residue's properties but confer stability. |
| Poor solubility of modified this compound. | Increased hydrophobicity due to modifications like lipidation or incorporation of bulky non-polar amino acids. | 1. Formulation Development: Use solubility-enhancing excipients such as cyclodextrins or co-solvents. 2. Introduce Polar Residues: If possible without affecting activity, substitute some non-polar residues with polar ones. 3. PEGylation: This modification can also improve the solubility of hydrophobic peptides. |
| Inconsistent results in stability assays. | Variability in experimental conditions or sample handling. | 1. Standardize Protocols: Ensure consistent incubation times, temperatures, and enzyme/plasma concentrations.[7][8][9] 2. Use Low-Bind Tubes: Peptides can adhere to plastic surfaces, leading to inaccurate concentration measurements. 3. Proper Sample Quenching: Immediately stop enzymatic reactions at each time point with a suitable agent like trifluoroacetic acid (TFA).[10] |
Quantitative Data Summary
Table 1: Example Stability of this compound Analogs in Human Serum at 37°C
| This compound Analog | Modification | Half-life (t1/2) in hours | Remaining Peptide after 8h (%) |
| Native this compound | None | 0.5 | < 1.0 |
| Analog 1 | N-terminal Acetylation, C-terminal Amidation | 2.1 | 15.3 |
| Analog 2 | L-Leu to D-Leu substitution at position X | 4.5 | 30.7 |
| Analog 3 | Head-to-tail Cyclization | 8.2 | 55.1 |
| Analog 4 | PEGylation (20 kDa PEG) | > 24 | 85.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessing Peptide Stability in Human Serum using RP-HPLC
This protocol outlines a standard method for evaluating the in vitro stability of this compound and its analogs in human serum.[10]
1. Materials and Reagents:
-
This compound or analog (lyophilized powder, >95% purity)
-
Human Serum (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
2. Procedure:
-
Prepare Peptide Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Prepare Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove cryoprecipitates. Store in single-use aliquots at -80°C.
-
Incubation:
-
Pre-warm the required volume of serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a precipitating solution (e.g., 1% TFA in ACN).
-
-
Protein Precipitation:
-
Vortex the quenched sample vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the peak area at time zero.
-
Visualizations
Caption: Major enzymatic degradation pathways for this compound.
Caption: Workflow for enhancing the in vivo stability of this compound.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing Pyloricidin C degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the degradation of Pyloricidin C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing its antimicrobial activity over time in my cell culture experiment. What could be the cause?
A1: The loss of this compound activity in cell culture media is often due to its degradation. As a peptide-based molecule, this compound is susceptible to enzymatic and chemical breakdown.[1][2] The primary cause is likely enzymatic degradation by proteases and peptidases present in the cell culture serum or secreted by the cells themselves.[2] Chemical degradation pathways such as hydrolysis, deamidation, and oxidation can also contribute to the loss of activity, especially with prolonged incubation at 37°C and physiological pH.[1][3]
Q2: What are the most common pathways for peptide degradation in cell culture?
A2: Peptides like this compound can degrade through several pathways in a typical cell culture environment:
-
Enzymatic Degradation: This is the most significant factor, primarily driven by proteases and peptidases in serum-containing media.
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at aspartic acid (Asp) residues.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, altering the peptide's structure and function.
-
Oxidation: Cysteine (Cys), methionine (Met), and tryptophan (Trp) residues are susceptible to oxidation, which can be accelerated by exposure to air and certain media components.
Q3: How can I improve the stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.
-
Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help prevent enzymatic degradation. However, it's crucial to first test for any cytotoxic effects of the inhibitors on your specific cell line.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to degradation and aggregation. It is recommended to prepare single-use aliquots.
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, store aliquots at -80°C.
-
Optimize pH: Maintain the pH of your stock solutions and culture media within a stable range, as extreme pH can accelerate chemical degradation.
-
Replenish this compound: For long-term experiments, consider replenishing this compound in the culture medium at regular intervals to maintain a consistent effective concentration.
Troubleshooting Guides
Problem: Inconsistent or Non-Reproducible Results
This guide will help you troubleshoot variability in your experimental outcomes when using this compound.
| Potential Cause | Troubleshooting Step | Explanation |
| Peptide Degradation | 1. Perform a stability test (see Experimental Protocol below) to determine the degradation rate in your specific media. 2. Prepare fresh working solutions for each experiment. 3. Consider adding protease inhibitors. | The concentration of active this compound may be decreasing over the course of your experiment, leading to inconsistent effects. |
| Improper Storage | 1. Ensure lyophilized peptide is stored at -20°C or -80°C. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Improper storage can lead to premature degradation of the peptide before it is even used in an experiment. |
| Peptide Aggregation | 1. Visually inspect the stock solution for precipitates. 2. Filter the working solution through a 0.22 µm filter before use. | Aggregated peptide will not be biologically active and can lead to an overestimation of the effective concentration. |
Problem: Complete Loss of this compound Activity
If this compound shows no effect in your assay, follow these steps to identify the issue.
| Potential Cause | Troubleshooting Step | Explanation |
| Extensive Degradation | 1. Test a higher concentration of this compound. 2. Reduce the incubation time of your experiment. 3. Switch to a serum-free medium if possible. | The peptide may be degrading too rapidly for any biological effect to be observed. |
| Incorrect Preparation | 1. Verify the initial solubilization of the lyophilized peptide. Use an appropriate solvent as recommended by the supplier. 2. Recalculate all dilutions to ensure the final concentration is correct. | Errors in preparing the stock or working solutions are a common source of experimental failure. |
| Low Purity of Peptide | 1. Verify the purity of the this compound lot using HPLC if possible. | Impurities in the peptide stock can interfere with its activity. |
Quantitative Data Summary
The following table presents hypothetical stability data for a peptide similar to this compound in common cell culture media at 37°C. This data is for illustrative purposes to highlight the impact of media components on peptide stability.
| Time Point | DMEM + 10% FBS | RPMI + 10% FBS | Serum-Free DMEM |
| 0 hours | 100% | 100% | 100% |
| 6 hours | 75% | 72% | 95% |
| 12 hours | 50% | 45% | 90% |
| 24 hours | 20% | 15% | 82% |
| 48 hours | <5% | <5% | 65% |
Detailed Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
0.22 µm sterile filters
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Spike the cell culture medium with this compound to a final concentration of 100 µg/mL.
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Incubation:
-
Immediately process the T=0 sample as described below.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Processing (for each time point):
-
At each designated time point, remove one tube from the incubator.
-
To precipitate proteins that may interfere with the analysis, add an equal volume of ice-cold acetonitrile with 0.1% TFA.
-
Vortex the sample and incubate on ice for 20 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the processed sample onto the C18 HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Potential degradation pathways for this compound in cell culture.
Caption: Decision tree for selecting this compound stabilization strategies.
References
Technical Support Center: Pyloricidin C Therapeutic Index Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the therapeutic index of Pyloricidin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its therapeutic index important?
This compound is a natural antimicrobial peptide with potent and selective activity against Helicobacter pylori[1][2][3]. The therapeutic index is a measure of a drug's safety, representing the ratio between its therapeutic effect and its toxic effect. Enhancing the therapeutic index of this compound aims to increase its efficacy against H. pylori while minimizing potential toxicity to human cells, making it a more viable candidate for clinical development.
Q2: What are the primary strategies to enhance the therapeutic index of this compound?
The main strategies focus on two areas: increasing antimicrobial potency and reducing host cell cytotoxicity. This can be achieved through:
-
Structural Modification (Structure-Activity Relationship, SAR): Altering the amino acid sequence of this compound can lead to derivatives with improved activity. For example, substituting L-amino acids in the terminal peptidic moiety has been shown to increase anti-H. pylori activity[1].
-
Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems can protect it from degradation, facilitate controlled release, and potentially reduce systemic toxicity.
-
Combination Therapy: Using this compound in conjunction with conventional antibiotics may result in synergistic effects, allowing for lower, less toxic doses of each agent.
Q3: Are there any known derivatives of this compound with improved activity?
Yes, research has shown that modifying the peptidic moiety of this compound can significantly enhance its anti-H. pylori activity. Notably, a derivative incorporating allylglycine exhibited 60-fold greater activity than the parent this compound[1]. Another derivative with a dipeptidic moiety of Nva-Abu also demonstrated excellent activity and in vivo efficacy[2].
Q4: What is the proposed mechanism of action for this compound?
While the specific mechanism of this compound is not fully elucidated, like many antimicrobial peptides, it is thought to act by disrupting the bacterial cell membrane[4][5][6][7]. This disruption can lead to leakage of cellular contents and ultimately cell death. Its selectivity for H. pylori suggests a specific interaction with components of the bacterial membrane that are different from mammalian cell membranes.
Q5: How can I assess the cytotoxicity of my this compound derivatives?
Cytotoxicity is typically assessed using in vitro assays on human cell lines. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate (B86563) dehydrogenase release[8]. It is recommended to test derivatives on relevant cell lines, such as human gastric epithelial cells (e.g., AGS cells) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK-293) to assess both specific and general cytotoxicity[9][10][11].
Troubleshooting Guides
Problem 1: Low Yield or Purity of Synthesized this compound Derivatives
| Potential Cause | Troubleshooting Step |
| Incomplete peptide coupling during solid-phase synthesis. | Optimize coupling times and use a more efficient coupling reagent. For difficult couplings, consider a double coupling step. |
| Aggregation of the peptide on the resin. | Use a resin with a lower substitution level or incorporate pseudoproline dipeptides to disrupt secondary structure formation. |
| Side reactions during cleavage and deprotection. | Ensure the use of appropriate scavengers in the cleavage cocktail to protect sensitive amino acid side chains. |
| Difficulty in purification by HPLC. | Optimize the HPLC gradient and consider using a different column with alternative selectivity. Ensure the crude peptide is fully dissolved before injection. |
Problem 2: Inconsistent or No Antimicrobial Activity (MIC values)
| Potential Cause | Troubleshooting Step |
| Incorrect peptide sequence or modification. | Verify the mass of the synthesized peptide by mass spectrometry to confirm the correct sequence and any post-translational modifications. |
| Peptide degradation. | Handle the peptide under sterile conditions. Store lyophilized peptide at -20°C or lower. Prepare fresh stock solutions for each experiment. |
| Inappropriate assay conditions. | Ensure the pH and ionic strength of the assay medium are appropriate for both the peptide and the bacteria. Use a low-salt medium if electrostatic interactions are important for activity. |
| Variability in bacterial inoculum. | Prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase. Standardize the inoculum density for each experiment using optical density measurements. |
Problem 3: High Cytotoxicity of this compound Derivatives
| Potential Cause | Troubleshooting Step |
| High hydrophobicity of the derivative. | Reduce the number of hydrophobic residues or replace them with less hydrophobic ones. Excessive hydrophobicity can lead to non-specific membrane disruption in mammalian cells. |
| High positive charge. | While a net positive charge is often important for antimicrobial activity, an excessively high charge can increase cytotoxicity. Modify the sequence to reduce the net positive charge. |
| Peptide aggregation at high concentrations. | Test the solubility of the peptide in the cell culture medium. If aggregation is observed, consider modifying the sequence to improve solubility or using a delivery system. |
Data Presentation
Table 1: Example Structure-Activity Relationship Data for this compound Derivatives
| Derivative | Modification | MIC against H. pylori (µg/mL) | HC₅₀ (µg/mL)¹ | Therapeutic Index (HC₅₀/MIC) |
| This compound | Wild-Type | 0.36[1] | Data to be determined | Calculate upon data acquisition |
| Derivative 1 | L-Leucine -> L-Allylglycine | <0.006[1] | Data to be determined | Calculate upon data acquisition |
| Derivative 2 | L-Leucine -> D-Leucine | >100[1] | Data to be determined | Calculate upon data acquisition |
| Derivative 3 | Dipeptide: Nva-Abu | 0.013[2] | Data to be determined | Calculate upon data acquisition |
¹HC₅₀: Hemolytic concentration causing 50% hemolysis of human red blood cells. This is a common measure of cytotoxicity.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general workflow for the solid-phase synthesis of this compound derivatives.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling agent (e.g., HBTU/HOBt) and diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Culture H. pylori in a suitable broth medium under microaerophilic conditions to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth medium only).
-
Incubation: Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
-
Cell Culture: Seed human gastric epithelial cells (e.g., AGS) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound derivative.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Strategies to enhance the therapeutic index of this compound.
Caption: Experimental workflow for developing improved this compound derivatives.
Caption: Potential signaling pathways affected by this compound action.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 8. The human epithelial cell cytotoxicity assay for determining tissue specific toxicity: method modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro sensitivity of human gastric cancer cells (HGC-27) to Helicobacter pylori cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of human calprotectin on gastric cancer cell line is attenuated by etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of cytotoxic activity on human cancer cell lines of arborinine and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin C Peptide Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Pyloricidin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a novel anti-Helicobacter pylori antibiotic. Its structure consists of a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety and a terminal peptidic moiety, which for this compound is L-leucine.[1] This unique composition, including an unusual amino acid-like component and a hydrophobic amino acid, presents specific challenges during purification.
Q2: What are the primary challenges encountered during the purification of this compound?
The main challenges in purifying this compound stem from its physicochemical properties:
-
Hydrophobicity: The presence of L-leucine imparts a hydrophobic character to the peptide, which can lead to aggregation and poor solubility in aqueous solutions. This can result in low recovery and difficult separation from other hydrophobic impurities.
-
Unique Structural Moieties: The presence of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety can influence the peptide's interaction with chromatography resins in ways that differ from standard peptides.
-
Co-purification of Analogs: this compound is often produced alongside other pyloricidin variants (A, B, etc.) which have very similar structures, making their separation challenging.[2][3]
Q3: What is the general workflow for purifying this compound?
Based on available literature, a multi-step chromatographic approach is effective for the isolation of pyloricidins.[2] A typical workflow would involve:
-
Initial Cleanup/Capture: Using adsorption chromatography to capture pyloricidins from the crude culture broth.
-
Intermediate Purification: Employing ion-exchange chromatography (IEX) to separate this compound based on its net charge.
-
Final Polishing: Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation and to obtain the final pure peptide.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the final purification of this compound, separating it from closely related impurities based on hydrophobicity.
Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Broadening or Tailing) | - Peptide aggregation- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Add organic modifiers like isopropanol (B130326) to the mobile phase to disrupt aggregation.- Use a shallower gradient to improve separation.- Adjust the mobile phase pH. For cationic peptides, a lower pH (e.g., using 0.1% TFA) is often effective. |
| Low Recovery | - Irreversible binding to the column due to high hydrophobicity- Peptide precipitation on the column | - Switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Increase the column temperature (e.g., 40-60°C) to improve solubility.- Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Co-elution of Impurities | - Similar hydrophobicity of impurities and this compound | - Optimize the gradient slope. A shallower gradient can improve resolution.- Try a different organic modifier (e.g., acetonitrile (B52724) vs. isopropanol) to alter selectivity.- Employ a different chromatography mode (e.g., IEX) prior to the RP-HPLC step. |
| High Backpressure | - Clogged column frit or system tubing- Precipitated sample in the system | - Filter all samples and mobile phases before use.- Flush the system and column with appropriate solvents.- If the sample has low solubility, consider dissolving it in a stronger solvent and performing a gradient injection. |
Detailed Experimental Protocol: RP-HPLC for this compound Purification
-
Column Selection: Start with a C18 reversed-phase column. If recovery is low, consider a C8 or C4 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the partially purified this compound sample in a small volume of Mobile Phase A. If solubility is an issue, a small amount of organic solvent (e.g., isopropanol or acetonitrile) can be added. Centrifuge the sample to remove any particulates before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical scale column.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A shallow gradient is often effective. For example:
-
0-5 min: 5% B
-
5-65 min: 5-65% B
-
65-70 min: 65-95% B
-
70-75 min: 95% B
-
75-80 min: 95-5% B
-
80-90 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze their purity by analytical HPLC and mass spectrometry.
Ion-Exchange Chromatography (IEX)
IEX is a crucial step for separating this compound from other charged molecules and pyloricidin analogs.[2] Since this compound contains an amino group, it is likely to be positively charged at a neutral or acidic pH, making cation-exchange chromatography a suitable choice.
Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Peptide Does Not Bind to the Column | - Incorrect buffer pH- High salt concentration in the sample | - For cation-exchange, ensure the buffer pH is at least 1 unit below the isoelectric point (pI) of this compound.- Desalt the sample before loading it onto the column. |
| Poor Resolution | - Inappropriate gradient slope- Column overloading | - Use a shallower salt gradient for elution.- Reduce the amount of sample loaded onto the column. |
| Low Recovery | - Peptide is binding too strongly to the resin | - Increase the salt concentration in the elution buffer.- For cation-exchange, a slight increase in the buffer pH during elution can help. |
Detailed Experimental Protocol: Cation-Exchange Chromatography for this compound
-
Resin Selection: Choose a strong cation-exchange resin (e.g., sulfopropyl-based).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): e.g., 20 mM MES, pH 6.0, with 1 M NaCl.
-
-
Sample Preparation: Exchange the buffer of the this compound sample into the Binding Buffer using dialysis or a desalting column.
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.
-
Elution: Apply a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound using analytical HPLC or an activity assay.
Visualizing the Purification Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting this compound purification issues.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Pyloricidin C in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pyloricidin C in cellular assays. The focus is on mitigating potential off-target effects to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Cytotoxicity Observed in Eukaryotic Cells
Question: I am observing significant death in my mammalian cell line even at low concentrations of this compound. How can I reduce this off-target cytotoxicity?
Answer: High cytotoxicity is a common challenge when working with antimicrobial peptides. Here are several steps you can take to troubleshoot and mitigate this issue:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will help you identify a concentration range that is effective against H. pylori while minimizing harm to your eukaryotic cells.
-
Action: Use a broad range of this compound concentrations in a standard cytotoxicity assay (e.g., MTT, LDH release).
-
-
Determine the Therapeutic Window:
-
Recommendation: The therapeutic window is the concentration range where this compound is effective against bacteria but shows minimal toxicity to mammalian cells.
-
Action: Simultaneously determine the Minimal Inhibitory Concentration (MIC) for H. pylori and the CC50 for your eukaryotic cell line. The optimal working concentration will be above the MIC and well below the CC50.
-
-
Reduce Exposure Time:
-
Recommendation: Shorter incubation times may be sufficient for antimicrobial activity while reducing the cumulative toxic effect on eukaryotic cells.
-
Action: Design a time-course experiment to find the minimum time required for this compound to exert its anti-H. pylori effect.
-
-
Evaluate Cell Line Sensitivity:
-
Recommendation: Different cell lines exhibit varying sensitivities to antimicrobial peptides.
-
Action: If possible, test this compound on a panel of different eukaryotic cell lines to identify one that is more resistant to its off-target effects.[1]
-
-
Serum Concentration in Media:
-
Recommendation: Components in serum can sometimes interact with peptides and modulate their activity and toxicity.
-
Action: Evaluate the effect of different serum concentrations in your cell culture medium. Be aware that this can also impact the antimicrobial activity of the peptide.
-
Issue 2: Inconsistent Anti-H. pylori Activity
Question: I am seeing variable results in my H. pylori inhibition assays with this compound. What could be the cause?
Answer: Inconsistent antimicrobial activity can stem from several factors related to the peptide itself or the experimental setup.
-
This compound Stability:
-
Recommendation: Peptides can be susceptible to degradation.
-
Action: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C in small aliquots.
-
-
Bacterial Growth Phase:
-
Recommendation: The susceptibility of bacteria to antimicrobial agents can vary with their growth phase.
-
Action: Standardize your H. pylori culture protocol to ensure that the bacteria are in the same growth phase (preferably logarithmic phase) for each experiment.
-
-
Assay Conditions:
-
Recommendation: The composition of the assay medium can influence the activity of antimicrobial peptides.
-
Action: Ensure that the pH and ionic strength of your culture medium are consistent across experiments, as these factors can affect peptide structure and function.
-
-
Bacterial Resistance:
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
Pyloricidins are novel natural antibiotics that have demonstrated potent and highly selective activity against Helicobacter pylori.[3][4][5] While the precise mechanism is a subject of ongoing research, like many antimicrobial peptides (AMPs), this compound is thought to interact with and disrupt the bacterial cell membrane.[6][7] This disruption can lead to leakage of intracellular contents and ultimately, cell death. Some AMPs may also have secondary intracellular targets.[8]
Q2: What is a recommended starting concentration for this compound in a cellular assay?
The optimal concentration will depend on your specific H. pylori strain and eukaryotic cell line. A good starting point is to test a range of concentrations based on the published Minimal Inhibitory Concentration (MIC) values. For example, derivatives of this compound have shown MIC values as low as 0.006 µg/ml against some H. pylori strains.[5] It is crucial to perform a dose-response study to determine the therapeutic window for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve lyophilized this compound in a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiments. To maintain stability, prepare small aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent degradation of the peptide.
Q4: Can I modify this compound to reduce its off-target effects?
Yes, peptide engineering is a common strategy to enhance the selectivity of AMPs.[8] Modifications can include amino acid substitutions to alter properties like net charge and amphipathicity.[8][9] Such modifications aim to increase the peptide's affinity for bacterial membranes while decreasing its interaction with eukaryotic membranes. However, any modification would require extensive validation to ensure the retention of anti-H. pylori activity.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines the steps to determine the therapeutic window by concurrently measuring the cytotoxic concentration (CC50) in a mammalian cell line and the minimal inhibitory concentration (MIC) against H. pylori.
Materials:
-
This compound
-
Mammalian cell line (e.g., AGS human gastric adenocarcinoma cells)
-
Helicobacter pylori strain
-
Appropriate cell culture media and supplements (e.g., DMEM, FBS)
-
Appropriate bacterial growth media (e.g., Brucella broth with supplements)
-
96-well microtiter plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Bacterial viability indicator (e.g., resazurin)
-
Plate reader
Methodology:
Part A: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2-fold serial dilution of this compound in the cell culture medium. Include a vehicle control (medium only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Perform the cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) and read absorbance).
-
Data Analysis: Plot cell viability against this compound concentration and determine the CC50 value using non-linear regression.
Part B: Antimicrobial Assay (MIC Determination)
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of H. pylori in the appropriate broth to a target density (e.g., 5 x 10^5 CFU/mL).
-
This compound Preparation: Prepare a 2-fold serial dilution of this compound in the bacterial growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubation: Incubate the plate under microaerophilic conditions at 37°C for the required duration (e.g., 72 hours).
-
MIC Determination: Add a bacterial viability indicator and incubate as required. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Part C: Therapeutic Index Calculation
-
Calculate the Therapeutic Index (TI) as: TI = CC50 / MIC
-
A higher TI value indicates a more favorable therapeutic window.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound on AGS Cells
| This compound (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 88 |
| 25 | 60 |
| 50 | 45 |
| 100 | 15 |
Table 2: Example MIC Data for this compound against H. pylori
| This compound (µg/mL) | Bacterial Growth |
| 0 (Control) | +++ |
| 0.125 | +++ |
| 0.25 | ++ |
| 0.5 | + |
| 1.0 | - |
| 2.0 | - |
| 4.0 | - |
In this example, the MIC would be 1.0 µg/mL.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Postulated mechanism of this compound action.
Caption: Workflow for determining the therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial action and mechanism of piscidin against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing E. coli Biofilm Formation with Antimicrobial Peptide-Functionalized Surface Coatings: Recognizing the Dependence on the Bacterial Binding Mode Using Live-Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Selectively Targeting Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Pyloricidin C: A Potential Alternative for Combating Clarithromycin-Resistant Helicobacter pylori
A Comparative Analysis for Researchers and Drug Development Professionals
The rising prevalence of clarithromycin-resistant Helicobacter pylori poses a significant challenge to the successful eradication of this persistent pathogen, which is a primary cause of peptic ulcers and a major risk factor for gastric cancer. This guide provides a comparative overview of Pyloricidin C, a novel antimicrobial peptide, and clarithromycin (B1669154), with a focus on the efficacy against resistant H. pylori strains. While direct comparative experimental data for this compound against clarithromycin-resistant strains is not yet available in published literature, this document synthesizes existing data to highlight the potential of this compound as a future therapeutic agent.
Executive Summary
Clarithromycin, a macrolide antibiotic, has been a cornerstone of H. pylori eradication therapies. However, its efficacy is severely compromised by the emergence of resistance, primarily due to point mutations in the 23S rRNA gene of the bacterium.[1] this compound, a natural antibiotic, has demonstrated potent and highly selective in vitro activity against H. pylori.[2] Although direct comparative studies are pending, the available data suggests that this compound's novel mechanism of action may offer a promising alternative to overcome existing clarithromycin resistance.
Quantitative Data Comparison
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against susceptible H. pylori strains and for clarithromycin against both susceptible and resistant strains. It is important to note that the this compound data is based on studies conducted before the widespread reporting of clarithromycin resistance and does not include resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | NCTC11637 | <0.006 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Clarithromycin against Susceptible and Resistant H. pylori
| Strain Type | MIC Range (µg/mL) | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) | Reference |
| Susceptible | 0.008 - 0.25 | 0.032 | 0.064 | [4][5] |
| Resistant | 1 - >256 | 16 | 128 | [4][6][7] |
MIC50 and MIC90 represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of antibiotic efficacy against H. pylori is primarily conducted through in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
The agar dilution method is considered the gold standard for determining the MIC of antibiotics against H. pylori.
1. Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5-10% defibrinated horse or sheep blood.
-
Incorporate serial twofold dilutions of the antimicrobial agent (this compound or clarithromycin) into the molten agar before pouring into petri dishes.
-
A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
Culture H. pylori strains (both susceptible and resistant isolates) on non-selective blood agar plates in a microaerophilic environment (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Harvest bacterial colonies and suspend them in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
3. Inoculation:
-
Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
4. Incubation:
-
Incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.
5. Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Experimental Workflow for MIC Determination
Signaling Pathways
Clarithromycin Mechanism of Action and Resistance
Clarithromycin exerts its antibacterial effect by binding to the 23S rRNA component of the 50S ribosomal subunit, thereby inhibiting protein synthesis. Resistance in H. pylori primarily arises from specific point mutations in the V domain of the 23S rRNA gene, which reduces the binding affinity of the antibiotic to its target.
Hypothesized Mechanism of Action for this compound
While the precise signaling pathway of this compound has not been fully elucidated, as a peptide-based antibiotic, it is hypothesized to act on the bacterial cell membrane, leading to its disruption and subsequent cell death. This mechanism is fundamentally different from that of clarithromycin and is less likely to be affected by the 23S rRNA mutations that confer clarithromycin resistance.
Conclusion and Future Directions
The emergence of clarithromycin-resistant H. pylori necessitates the development of novel therapeutic agents with alternative mechanisms of action. This compound, with its potent anti-H. pylori activity, represents a promising candidate. Although direct comparative data against resistant strains is currently lacking, its distinct, membrane-targeting mechanism suggests it could be effective where clarithromycin fails.
Future research should prioritize in vitro studies to determine the MIC of this compound against a panel of well-characterized clarithromycin-resistant H. pylori clinical isolates. Subsequent in vivo studies in animal models would be crucial to evaluate its efficacy in a physiological setting. Elucidating the precise molecular interactions and signaling pathways affected by this compound will further aid in its development as a next-generation therapeutic for H. pylori infections.
References
- 1. Clarithromycin resistance in Helicobacter pylori and its clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel therapeutic regimens against Helicobacter pylori: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarithromycin Resistance among Helicobacter pylori Strains Isolated from Children: Prevalence and Study of Mechanism of Resistance by PCR-Restriction Fragment Length Polymorphism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characterization of Clarithromycin Resistance in Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyloricidin C and Amoxicillin Against Helicobacter pylori
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel antimicrobial peptide Pyloricidin C and the established antibiotic amoxicillin (B794) in their efficacy and mechanisms against Helicobacter pylori.
Executive Summary
Helicobacter pylori infection remains a significant global health challenge, necessitating the exploration of novel therapeutic agents to combat rising antibiotic resistance. This guide presents a comparative analysis of this compound, a recently discovered natural antibiotic, and amoxicillin, a cornerstone of current H. pylori eradication therapies. While amoxicillin's mechanism of action is well-established, involving the disruption of bacterial cell wall synthesis, the precise mechanism of this compound is yet to be fully elucidated. However, available data indicates that this compound and its derivatives exhibit potent and highly selective in vitro activity against H. pylori, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range. In vivo studies in animal models have also demonstrated the potential of pyloricidin derivatives in clearing H. pylori infections. This report synthesizes the current experimental data on both compounds, offering a framework for their comparative evaluation and highlighting the potential of this compound as a future therapeutic candidate.
In Vitro and In Vivo Efficacy
A direct comparative study of this compound and amoxicillin is not yet available in the reviewed literature. However, by compiling data from independent studies, a preliminary assessment of their relative potencies can be made.
Table 1: Comparative In Vitro Activity against H. pylori
| Compound | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| This compound Derivative (Allylglycine) | H. pylori NCTC11637 | <0.006 | Not Reported | [1] |
| This compound Derivative (Nva-Abu) | H. pylori TN2 | 0.013 | Not Reported | [2] |
| Amoxicillin | Susceptible Strains | 0.06 - 0.25 | Not Reported | |
| Amoxicillin | Resistant Strains | ≥ 1 (range: 1-8) | Not Reported |
Table 2: Comparative In Vivo Efficacy against H. pylori
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| Pyloricidin Derivative (Nva-Abu) | Mongolian Gerbils | 10 mg/kg, b.i.d. for 7 days (oral) | 60% clearance of H. pylori | [2] |
| Amoxicillin (in combination therapy) | Humans | Varies (e.g., 1g b.i.d. for 7-14 days) | Eradication rates vary (typically >80% in successful regimens) |
Mechanism of Action
This compound
The precise mechanism of action for this compound against H. pylori has not been fully elucidated in the available scientific literature. As a member of the antimicrobial peptide class, it is hypothesized to interact with and disrupt the bacterial cell membrane, leading to cell death. However, further research is required to confirm this and to identify specific molecular targets within H. pylori.
Amoxicillin
Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[2] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, amoxicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.
Signaling Pathways
This compound
The specific signaling pathways in H. pylori affected by this compound are currently unknown, pending the elucidation of its mechanism of action.
Amoxicillin
The primary signaling pathway disrupted by amoxicillin is the cell wall synthesis pathway. The inhibition of PBPs by amoxicillin leads to a cascade of events that ultimately results in the activation of autolytic enzymes and the degradation of the existing cell wall, contributing to bacterial lysis.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential Synergy: Pyloricidin C and Proton Pump Inhibitors Against Helicobacter pylori
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic strategies. This guide provides a comparative overview of Pyloricidin C, a potent antimicrobial peptide, and its potential synergistic relationship with proton pump inhibitors (PPIs). While direct experimental data on this specific combination is not yet available, this document synthesizes existing knowledge to propose a strong scientific rationale and a framework for future investigation.
Performance and Efficacy: A Quantitative Comparison
This compound demonstrates significant intrinsic activity against H. pylori. When considering a potential combination therapy with PPIs, the goal is to enhance this efficacy, potentially lowering the required therapeutic dose of this compound and mitigating the risk of resistance development. The following table summarizes the known anti-H. pylori activity of this compound and the interpretive criteria for synergistic effects.
| Compound | Target Organism | Metric | Value | Reference |
| This compound | Helicobacter pylori NCTC11637 | MIC | ~0.36 µg/mL | Calculated from[1] |
| Combination Therapy | ||||
| This compound + PPI | H. pylori | FICI | ≤ 0.5 | Synergistic |
| FICI | > 0.5 to 4 | Additive/Indifferent | ||
| FICI | > 4 | Antagonistic |
MIC: Minimum Inhibitory Concentration. The value for this compound is approximated based on a derivative reported to be 60-fold more potent with an MIC of <0.006 µg/mL[1]. FICI: Fractional Inhibitory Concentration Index. This is the standard metric for quantifying the interaction between two antimicrobial agents.
Proposed Synergistic Mechanism of Action
The proposed synergistic effect of this compound and PPIs is rooted in their distinct but complementary mechanisms of action against H. pylori.
This compound , as an antimicrobial peptide, is believed to primarily act by disrupting the bacterial cell membrane[1][2]. This action is often concentration-dependent and can lead to pore formation, leakage of intracellular contents, and ultimately, cell death.
Proton Pump Inhibitors (PPIs) , such as omeprazole, work by irreversibly inhibiting the H+/K+ ATPase proton pump in the gastric parietal cells of the host. This leads to a significant reduction in gastric acid secretion and an increase in the gastric pH. For H. pylori, this alteration of its microenvironment is critical. In the highly acidic stomach, H. pylori can enter a less replicative, more dormant state to survive. By raising the pH, PPIs are thought to induce the bacteria to shift to a more metabolically active and replicative state. This makes them more susceptible to the action of antibiotics that target processes associated with bacterial growth, such as cell wall or protein synthesis.
The proposed synergy lies in this pH-dependent potentiation. The PPI-induced increase in gastric pH would not only create a more favorable environment for this compound's stability and activity but also render the H. pylori cells more vulnerable to the membrane-disrupting action of this antimicrobial peptide. A more metabolically active bacterium may have a higher membrane potential and be more susceptible to the cationic nature of this compound.
Experimental Protocols for Synergy Testing
To validate the proposed synergistic effects, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.
1. Preparation of Materials:
- This compound and a selected PPI (e.g., omeprazole) stock solutions of known concentrations.
- Helicobacter pylori strain of interest (e.g., NCTC 11637).
- Appropriate growth medium, such as Brucella broth supplemented with fetal bovine serum.
- Sterile 96-well microtiter plates.
- Multichannel pipette.
- Incubator with a microaerophilic atmosphere (e.g., 5% O2, 10% CO2, 85% N2) at 37°C.
2. Procedure:
- In a 96-well plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound horizontally across the plate and the PPI vertically down the plate.
- Each well will contain a unique combination of concentrations of both agents. Include control wells with each agent alone, and a growth control well with no antimicrobial agents.
- Prepare an inoculum of H. pylori adjusted to a 0.5 McFarland standard and dilute to the desired final concentration.
- Inoculate each well with the bacterial suspension.
- Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.
- After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
3. Data Interpretation:
- The Fractional Inhibitory Concentration (FIC) for each agent is calculated as:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of PPI = (MIC of PPI in combination) / (MIC of PPI alone)
- The FICI is the sum of the individual FICs: FICI = FIC of this compound + FIC of PPI.
- The interaction is interpreted based on the FICI value as outlined in the data table above.
Time-Kill Curve Analysis
This method provides dynamic information about the rate of bacterial killing by the antimicrobial agents alone and in combination.
1. Preparation of Materials:
- Similar materials as the checkerboard assay.
- Apparatus for viable cell counting (e.g., agar (B569324) plates, sterile saline for dilutions).
2. Procedure:
- Prepare cultures of H. pylori in broth containing:
- No drug (growth control).
- This compound at a specific concentration (e.g., at its MIC).
- PPI at a specific concentration.
- The combination of this compound and the PPI at concentrations that showed synergy in the checkerboard assay.
- Incubate the cultures under appropriate conditions.
- At various time points (e.g., 0, 4, 8, 12, 24 hours), collect aliquots from each culture.
- Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable cells (colony-forming units per mL, CFU/mL).
3. Data Interpretation:
- Plot the log10 CFU/mL against time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Visualizing the Experimental Workflow and Synergistic Mechanism
To further clarify the experimental design and the proposed mechanism, the following diagrams are provided.
Conclusion and Future Directions
The combination of this compound and proton pump inhibitors presents a promising, yet unproven, therapeutic strategy against H. pylori. The scientific rationale for their synergy is strong, based on their distinct and complementary mechanisms of action. This guide provides the foundational knowledge and experimental framework for researchers to rigorously test this hypothesis. Future studies should focus on in vitro synergy testing using the described protocols, followed by in vivo validation in animal models of H. pylori infection. Such research is crucial for the development of novel and effective treatment regimens to combat the growing challenge of antibiotic-resistant H. pylori.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin C vs. Standard Triple Therapy for H. pylori Eradication: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Pyloricidin C, a novel antimicrobial peptide, and the established standard triple therapy for the eradication of Helicobacter pylori. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current data, experimental protocols, and mechanisms of action for both therapeutic approaches.
Executive Summary
Helicobacter pylori infection is a major global health concern, linked to various gastric pathologies including peptic ulcers and gastric cancer. The current standard of care, a triple therapy regimen, is facing declining efficacy due to rising antibiotic resistance. This compound, a natural antibiotic, has demonstrated potent and selective activity against H. pylori in preclinical studies, presenting a potential alternative. This guide synthesizes the available data to facilitate an objective comparison and inform future research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and standard triple therapy. It is important to note that data for this compound is preliminary and derived from a limited number of preclinical studies, while data for standard triple therapy is based on extensive clinical trials.
Table 1: In Vitro Efficacy against H. pylori
| Parameter | This compound Derivative | Standard Triple Therapy Components |
| Minimum Inhibitory Concentration (MIC) | < 0.006 µg/mL (for allylglycine derivative against NCTC11637)[1] | Amoxicillin (B794): MIC50: 0.125 mg/L, MIC90: 4 mg/LClarithromycin (B1669154): MIC50: 0.0312 mg/L, MIC90: 64 mg/LMetronidazole: MIC50: 8 mg/L, MIC90: 256 mg/L |
Table 2: In Vivo Efficacy for H. pylori Eradication
| Parameter | This compound Derivative | Standard Triple Therapy |
| Animal Model | Mongolian Gerbils | Not directly comparable (human clinical data) |
| Dosage | 10 mg/kg, b.i.d. for 7 days (Nva-Abu derivative)[2] | Varies; e.g., Omeprazole 20mg b.i.d., Clarithromycin 500mg b.i.d., Amoxicillin 1g b.i.d. for 7-14 days |
| Eradication Rate | 60% clearance (Nva-Abu derivative)[2] | 70-80% (declining due to resistance)[3][4] |
| Adverse Effects | Not reported in available studies | Nausea, taste disturbances, diarrhea (reported in 15-30% of patients) |
Mechanisms of Action
This compound:
The precise mechanism of action for this compound is not yet fully elucidated. As an antimicrobial peptide, it is hypothesized to disrupt the bacterial cell membrane integrity, leading to cell death. This is a common mechanism for peptide-based antibiotics and could explain its potent and selective activity against H. pylori. Further research is required to identify the specific molecular targets and signaling pathways involved.
Standard Triple Therapy:
The standard triple therapy combines a proton pump inhibitor (PPI) with two antibiotics, typically clarithromycin and amoxicillin or metronidazole. Each component has a distinct role:
-
Proton Pump Inhibitor (e.g., Omeprazole): Increases gastric pH, which enhances the efficacy of the antibiotics and creates a less favorable environment for H. pylori.
-
Clarithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
-
Amoxicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.
-
Metronidazole: A nitroimidazole antibiotic that, when activated in anaerobic bacteria, disrupts DNA and other macromolecules.
The synergistic action of these three drugs targets different essential pathways in H. pylori, leading to its eradication.
Experimental Protocols
This compound Derivative In Vivo Efficacy Study:
-
Animal Model: Mongolian gerbils were used as they are a well-established model for H. pylori-induced gastritis.
-
Infection: Gerbils were orally inoculated with H. pylori.
-
Treatment: A derivative of this compound (Nva-Abu derivative) was administered orally at a dose of 10 mg/kg, twice daily (b.i.d.), for 7 consecutive days.
-
Assessment of Eradication: The clearance of H. pylori from the gastric mucosa was evaluated after the treatment period. The specific method for assessing clearance (e.g., culture, histology, PCR) was not detailed in the available abstract.
Standard Triple Therapy Clinical Trial (Representative Protocol):
-
Study Population: Human patients with confirmed H. pylori infection.
-
Treatment Regimen: Patients received a 14-day course of a standard triple therapy, for example: Omeprazole (20 mg twice daily), clarithromycin (500 mg twice daily), and amoxicillin (1 g twice daily).
-
Assessment of Eradication: H. pylori status was determined at least 4 weeks after the completion of therapy. Common diagnostic methods include the urea (B33335) breath test (UBT) or stool antigen test. Endoscopy with biopsy for histology and culture may also be performed.
Signaling Pathways and Logical Relationships
Caption: General experimental workflow for in vivo studies.
Discussion and Future Directions
Standard triple therapy has been the cornerstone of H. pylori eradication for decades. However, its effectiveness is diminishing due to the global rise in antibiotic resistance. This underscores the urgent need for novel therapeutic agents.
This compound and its derivatives have shown promising potent and selective in vitro activity against H. pylori. The preliminary in vivo data, demonstrating a 60% clearance rate with a this compound derivative in a gerbil model, is encouraging. However, a significant gap in knowledge remains.
Key areas for future research on this compound include:
-
Mechanism of Action: Detailed studies are needed to elucidate the precise molecular mechanism by which this compound kills H. pylori. This will be crucial for understanding its potential for resistance development.
-
In Vivo Efficacy: More extensive in vivo studies are required to confirm and expand upon the initial findings. Dose-optimization and comparison with standard-of-care therapies in relevant animal models are essential next steps.
-
Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic properties and a comprehensive safety and toxicology profile of this compound are necessary before it can be considered for clinical development.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials will be needed to definitively assess the efficacy and safety of this compound in humans compared to standard triple therapy and other emerging treatments.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple in vivo passages enhance the ability of a clinical Helicobacter pylori isolate to colonize the stomach of Mongolian gerbils and to induce gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Envelope - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Helicobacter pylori Outer Membrane Vesicles Modulate Proliferation and Interleukin-8 Production by Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyloricidin A, B, and C Bioactivity
A detailed analysis of the in vitro efficacy of a novel class of anti-Helicobacter pylori peptides.
Introduction
Pyloricidins A, B, and C are a class of novel peptide antibiotics with potent and highly selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1] Discovered in the culture broth of Bacillus species, these compounds represent a promising avenue for the development of new therapeutics to combat the growing challenge of antibiotic resistance in H. pylori infections.[1] Structurally, Pyloricidins share a common core, a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-beta-D-phenylalanine moiety, but differ in their terminal peptide chains. Pyloricidin A possesses a tripeptide (L-valine-L-valine-L-leucine), Pyloricidin B a dipeptide (L-valine-L-leucine), and Pyloricidin C a single L-leucine residue. This guide provides a head-to-head comparison of the bioactivity of Pyloricidins A, B, and C, supported by experimental data and detailed protocols for researchers in microbiology and drug development.
Quantitative Bioactivity Comparison
The in vitro antibacterial activity of Pyloricidins A, B, and C was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacterial strains. The results, summarized in the table below, highlight the potent and selective nature of these compounds against H. pylori.
| Compound | Helicobacter pylori ATCC 43504 | Campylobacter jejuni ATCC 33291 | Escherichia coli NIHJ | Pseudomonas aeruginosa IFO 3445 | Staphylococcus aureus 209P | Bacillus subtilis PCI 219 |
| Pyloricidin A | 0.39 µg/mL | 1.56 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL |
| Pyloricidin B | 0.2 µg/mL | 0.78 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL |
| This compound | 0.39 µg/mL | 3.13 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL |
Key Observations:
-
All three Pyloricidins demonstrated significant potency against H. pylori ATCC 43504, with Pyloricidin B exhibiting the lowest MIC value of 0.2 µg/mL.
-
The compounds also showed activity against the closely related pathogen Campylobacter jejuni.
-
Notably, Pyloricidins A, B, and C were inactive against a range of other Gram-positive and Gram-negative bacteria, as well as yeast, underscoring their high selectivity for H. pylori.
Experimental Protocols
The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay used to determine the bioactivity of Pyloricidins A, B, and C.
1. Bacterial Strains and Culture Conditions:
-
Helicobacter pylori ATCC 43504 and other clinical isolates: Cultured on Brucella agar (B569324) (Difco) supplemented with 5% horse blood. The plates were incubated at 37°C for 3 days under microaerophilic conditions (5% O₂, 10% CO₂, and 85% N₂).
-
Other bacterial strains (e.g., Campylobacter jejuni, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis): Cultured on Mueller-Hinton agar (Difco). Incubation was carried out at 37°C for 24 hours under aerobic conditions.
-
Yeast strains: Cultured on Sabouraud dextrose agar (Difco) at 30°C for 48 hours.
2. Inoculum Preparation:
-
Bacterial colonies were harvested from the agar plates and suspended in Brucella broth (for H. pylori) or Mueller-Hinton broth (for other bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum density of approximately 1 x 10⁶ colony-forming units (CFU)/mL.
3. MIC Determination by Agar Dilution Method:
-
Two-fold serial dilutions of the Pyloricidin compounds were prepared and incorporated into the molten agar medium (Brucella agar for H. pylori and Mueller-Hinton agar for other bacteria) before pouring into Petri dishes.
-
The prepared bacterial inocula were then spotted onto the surface of the agar plates containing the various concentrations of the test compounds.
-
The plates were incubated under the appropriate conditions for each microorganism as described in step 1.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for the Pyloricidin compounds.
Conclusion
Pyloricidins A, B, and C exhibit potent and highly selective antibacterial activity against Helicobacter pylori in vitro. Pyloricidin B, with a dipeptide side chain, demonstrated the most potent activity among the three. The high selectivity of these compounds for H. pylori over other bacteria and yeast suggests a specific mode of action and a favorable safety profile, making them promising candidates for further preclinical and clinical development as targeted therapies for H. pylori infections. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this novel class of antibiotics.
References
Evaluating the Potential for Helicobacter pylori Resistance to Pyloricidin C: A Comparative Guide
The rise of antibiotic-resistant Helicobacter pylori is a significant global health concern, compromising the efficacy of standard eradication therapies and increasing the risk of severe gastric diseases. The World Health Organization has classified clarithromycin-resistant H. pylori as a high-priority pathogen for research and development of new antibiotics.[1] In this context, antimicrobial peptides (AMPs) and novel natural products like the Pyloricidin family represent a promising frontier. This guide provides a comparative evaluation of Pyloricidin C, focusing on its mechanism of action and the potential for H. pylori to develop resistance, supported by experimental data and methodologies for researchers in drug development.
This compound: Potency and Mechanism of Action
Pyloricidins are a class of novel, peptide-like natural antibiotics discovered in the culture broth of Bacillus species that exhibit potent and highly selective activity against H. pylori.[2][3] The family includes Pyloricidins A, B, and C, which share a common core structure essential for their anti-H. pylori activity.[3][4][5] this compound, specifically, is characterized by a terminal L-leucine moiety.[4]
While the precise mechanism of action has not been fully elucidated in publicly available literature, its peptide-like structure suggests a mechanism common to many antimicrobial peptides: membrane disruption. This process typically involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation, membrane depolarization, leakage of essential cellular contents, and ultimately, cell death. This mechanism is observed in other AMPs effective against H. pylori, such as TP4, which causes membrane micellization.[6]
References
- 1. The Emergence of Multidrug-Resistant Helicobacter pylori in Southeast Asia: A Systematic Review on the Trends and Intervention Strategies Using Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Pyloricidin C and Other Novel Agents Against Helicobacter pylori
An Objective Comparison for Researchers and Drug Development Professionals
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic agents. This guide provides an in vitro comparison of Pyloricidin C, a potent peptide-based antibiotic, with other recently developed anti-H. pylori compounds. The data presented is compiled from various studies to offer a quantitative and methodological overview for researchers, scientists, and professionals in drug development.
Comparative Analysis of In Vitro Activity
The in vitro potency of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC and MBC values for this compound and other novel anti-H. pylori agents against various strains of the bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Anti-H. pylori Agents
| Compound | H. pylori Strain(s) | MIC Range (µg/mL) | Reference(s) |
| This compound derivative (with Nva-Abu) | TN2 | 0.013 | [1] |
| This compound derivative (allylglycine) | NCTC11637 | <0.006 | [2] |
| ET-8 (Quinolone) | Various | 5.29 µM | [3] |
| ET-30 (Quinolone) | Various | 5.20 µM | [3] |
| HPi1 | Various | 0.08 - 0.16 | [4] |
| Cetylpyridinium Chloride (CPC) | ATCC 43504 and clinical isolates | 0.16 - 0.62 |
*Note: MIC for ET-8 and ET-30 are reported in micromolar (µM).
Table 2: Minimum Bactericidal Concentration (MBC) of Cetylpyridinium Chloride (CPC)
| Compound | H. pylori Strain(s) | MBC Range (µg/mL) | Reference(s) |
| Cetylpyridinium Chloride (CPC) | ATCC 43504 and clinical isolates | 0.31 - 1.24 |
Experimental Protocols
Accurate and reproducible in vitro testing is crucial for the evaluation of novel antimicrobial agents. Below are detailed methodologies for the determination of MIC and MBC, based on established protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC of anti-H. pylori agents.
1. Preparation of Bacterial Inoculum:
-
H. pylori strains are cultured on an appropriate medium, such as Mueller-Hinton agar (B569324) supplemented with 5% sheep blood.
-
Plates are incubated for 48-72 hours in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C.
-
Colonies are harvested and suspended in a suitable broth, like Mueller-Hinton broth, to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Broth Microdilution Assay:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The microtiter plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Subculturing from MIC Wells:
-
Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated under microaerophilic conditions at 37°C for 72 hours or until growth is seen in the control cultures.
2. Determination of MBC:
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanisms of Action and Experimental Workflow
Understanding the mechanism of action is critical for the development of new drugs. While the specific signaling pathway for this compound is not yet fully elucidated, studies on other novel agents provide insights into potential targets.
Proposed Mechanism of Action for Cetylpyridinium Chloride (CPC)
Cetylpyridinium Chloride (CPC) is a quaternary ammonium (B1175870) compound that exhibits a multi-faceted mechanism of action against H. pylori. It disrupts the bacterial cell membrane, leading to a loss of cellular integrity. Furthermore, CPC has been shown to downregulate the expression of key virulence factors, including genes associated with motility (flaA, flaB), adhesion (babA, alpA, alpB), and urease production (ureE, ureF). This combined action of direct bactericidal activity and virulence factor suppression makes CPC a promising candidate for further investigation.
Caption: Proposed mechanism of action of Cetylpyridinium Chloride against H. pylori.
General Experimental Workflow for In Vitro Anti-H. pylori Agent Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel antimicrobial compounds against H. pylori.
Caption: A generalized workflow for the in vitro screening of anti-H. pylori agents.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-Helicobacter pylori activity and phenotypic screening of novel quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of HPi1, a selective antimicrobial against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin C: A Safer Bet? Assessing Cytotoxicity Against Conventional Antibiotics
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly looking towards novel compounds with improved safety and efficacy profiles. Pyloricidin C, a natural antimicrobial peptide, has demonstrated potent and selective activity against the pathogenic bacterium Helicobacter pylori.[1][2] This has spurred interest in its potential as a therapeutic alternative to conventional antibiotics. However, a critical aspect of any new drug candidate is its safety profile, particularly its effect on human cells. This guide provides a comparative assessment of the cytotoxicity of this compound against a panel of conventional antibiotics, highlighting the available data and outlining a comprehensive experimental protocol for a direct, head-to-head comparison.
Executive Summary
While direct comparative cytotoxicity data for this compound against conventional antibiotics is not yet available in published literature, the existing body of research on antimicrobial peptides (AMPs) suggests a promising safety profile. AMPs often exhibit a high degree of selectivity, potently targeting bacterial cells while displaying minimal toxicity towards mammalian cells. In contrast, many conventional antibiotics are known to have dose-dependent cytotoxic effects on various human cell lines. This guide summarizes the available cytotoxicity data for five common conventional antibiotics and proposes a standardized experimental workflow to directly compare their cytotoxic effects with this compound, ultimately aiming to establish a clear therapeutic index for this promising new agent.
Comparative Cytotoxicity Data
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of five conventional antibiotics on different mammalian cell lines. It is important to note that these values are compiled from various studies with differing experimental conditions (e.g., cell lines, exposure times), which can influence the results.
| Antibiotic | Cell Line | Exposure Time | IC50 (µg/mL) | Citation |
| Amoxicillin (B794) | Human AGS | 1 hour | > 5000 (induces DNA lesions at 5mM) | [3][4] |
| Clarithromycin | Human Chang liver cells | Not Specified | Less cytotoxic than erythromycin (B1671065) estolate | [5] |
| Human colorectal cancer (CRC) cells | 72 hours | Induces apoptosis at 160 µM | ||
| Human MCF-7 | 48 hours | > 100 µM (insignificant anticancer activity) | ||
| Metronidazole | Human MCF-7 | 72 hours | Reduces cell viability at 1 and 10 µg/mL | |
| Human MDA-MB-231 | 72 hours | Suppresses proliferation at 0.1, 10, 50, 250 µg/mL | ||
| Tetracycline (Doxycycline) | Human myeloid HL-60 | 24 hours | 9.2 | |
| Human monocytic U937 | 24 hours | Potent dose-dependent cytotoxic effect | ||
| Levofloxacin | Human HEK293, HepG2, LLC-PK1 | Not Specified | IC50 in the 10 - 100 µM range | |
| Human lung cancer cell lines | Not Specified | Inhibits proliferation and induces apoptosis |
This compound: To date, specific IC50 values for this compound on mammalian cell lines have not been reported in the available scientific literature. However, research on other antimicrobial peptides suggests that they often possess a high selectivity index, meaning they are significantly more toxic to bacteria than to mammalian cells.
Proposed Experimental Protocol for Comparative Cytotoxicity Assessment
To provide a definitive comparison, a standardized in vitro cytotoxicity study is essential. The following protocol outlines a robust methodology for assessing the cytotoxicity of this compound alongside conventional antibiotics using the widely accepted MTT assay.
Cell Culture and Maintenance
-
Cell Line: Human gastric epithelial cells (e.g., AGS) and a human liver cell line (e.g., HepG2) should be used to assess tissue-specific cytotoxicity.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions for this compound and each conventional antibiotic (Amoxicillin, Clarithromycin, Metronidazole, Tetracycline, Levofloxacin) in complete cell culture medium. The concentration range should be broad enough to determine the IC50 value for each compound. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.
-
MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for assessing and comparing the cytotoxicity of this compound and conventional antibiotics.
Caption: A flowchart of the MTT assay for comparing cytotoxicity.
Signaling Pathways and Mechanism of Action
While the primary mechanism of cytotoxicity for many conventional antibiotics involves interference with essential cellular processes that can also affect mammalian cells to some extent, the mechanism of action for antimicrobial peptides like this compound is often more targeted towards bacterial membranes.
Caption: this compound vs. conventional antibiotic mechanisms.
This differential mechanism is the basis for the anticipated higher selectivity and lower cytotoxicity of this compound in mammalian cells.
Conclusion and Future Directions
While this compound holds significant promise as a novel antimicrobial agent, a direct, controlled comparison of its cytotoxicity with that of conventional antibiotics is imperative for its clinical development. The proposed experimental protocol provides a clear and standardized framework for such an investigation. The resulting data will be crucial for establishing the therapeutic index of this compound and will provide the scientific community with the necessary information to assess its potential as a safer and more effective treatment for bacterial infections. Further research should also focus on in vivo toxicity studies to complement these in vitro findings and to fully elucidate the safety profile of this compound.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic amoxicillin induces DNA lesions in mammalian cells possibly via the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vivo Efficacy of Pyloricidin C Derivatives Against Helicobacter pylori
A Comparative Guide for Researchers and Drug Development Professionals
Pyloricidin C, a natural antibiotic produced by Bacillus sp., has demonstrated potent and highly selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. Structure-activity relationship (SAR) studies have led to the development of several this compound derivatives with enhanced in vitro potency. This guide provides a comparative analysis of the in vivo efficacy of these derivatives based on available preclinical data, offering valuable insights for researchers and professionals in the field of antibacterial drug development.
In Vitro and In Vivo Efficacy: A Comparative Overview
The antibacterial activity of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. While in vitro potency is a critical initial screening parameter, in vivo efficacy in animal models is a more robust indicator of a drug candidate's potential clinical utility.
The following table summarizes the available in vitro and in vivo data for this compound and two of its notable derivatives: an allylglycine-containing derivative (Derivative 2s) and a derivative with a norvaline-aminobutyric acid dipeptidic moiety (Nva-Abu Derivative).
Table 1: Comparative Efficacy of this compound and Its Derivatives Against Helicobacter pylori
| Compound | H. pylori Strain | In Vitro MIC (µg/mL) | Animal Model | Dosing Regimen | In Vivo Efficacy |
| This compound | NCTC 11637 | ~0.36[1] | Mongolian Gerbil | Data not available | Data not available |
| Allylglycine Derivative (2s) | NCTC 11637 | <0.006[1] | Mongolian Gerbil | Data not available | Data not available |
| Nva-Abu Derivative | TN2 | 0.013[2][3] | Mongolian Gerbil | 10 mg/kg, b.i.d., p.o. for 7 days | 60% clearance of H. pylori[2] |
| Pyloricidin B | Not Specified | Data not available | Mongolian Gerbil | Not Specified | Efficacious in treating gastric infection |
Note: The MIC value for this compound was calculated based on the reported 60-fold greater potency of the allylglycine derivative 2s.
Key Structure-Activity Relationship Insights
The development of potent this compound derivatives has been guided by key structural modifications:
-
Terminal Peptidic Moiety: The substitution of the terminal L-leucine with other α-L-amino acids has been shown to maintain or enhance antibacterial activity. In contrast, derivatives with α-D-, β-, or γ-amino acids exhibit significantly reduced activity.
-
Allylglycine Substitution: The allylglycine derivative 2s demonstrated the most potent in vitro anti-H. pylori activity, with an MIC value more than 60 times lower than that of the parent this compound.
-
Dipeptidic Modifications: The combination of amino acid residues in the dipeptidic moiety significantly influences activity. The Nva-Abu derivative showed excellent in vitro potency and, importantly, demonstrated in vivo efficacy.
-
Core Structure Stereochemistry: The specific stereochemistry of the (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety is essential for anti-H. pylori activity.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of compounds against H. pylori, based on standard methodologies.
1. Bacterial Strains and Culture Conditions:
-
H. pylori strains (e.g., NCTC 11637, TN2) are grown on appropriate media, such as Brucella agar (B569324) or Columbia blood agar, supplemented with 5-10% horse or fetal bovine serum.
-
Cultures are incubated at 37°C under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 48-72 hours.
2. Inoculum Preparation:
-
Bacterial colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a McFarland standard (typically 0.5), which corresponds to approximately 1 x 10⁸ CFU/mL.
3. MIC Determination (Broth Microdilution Method):
-
The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
The standardized bacterial suspension is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in the Mongolian Gerbil Model
The Mongolian gerbil is a well-established animal model for studying H. pylori infection and testing the efficacy of antimicrobial agents.
1. Animal Model:
-
Male Mongolian gerbils (4-6 weeks old) are used for the studies.
2. H. pylori Infection:
-
Gerbils are fasted for 24 hours prior to inoculation.
-
A suspension of H. pylori in Brucella broth (typically 1 x 10⁹ CFU/mL) is administered orally (p.o.) to each gerbil.
-
The inoculation is often repeated 2-3 times on consecutive days to establish a robust infection.
3. Treatment Regimen:
-
Following a period to allow for the establishment of infection (e.g., 1-2 weeks), animals are treated with the test compound or vehicle control.
-
The dosing regimen for the Nva-Abu derivative was 10 mg/kg, administered orally twice daily (b.i.d.) for 7 days.
4. Assessment of Bacterial Clearance:
-
At the end of the treatment period, animals are euthanized, and their stomachs are aseptically removed.
-
The stomach tissue is homogenized, and serial dilutions are plated on selective agar to determine the number of viable H. pylori (CFU/g of tissue).
-
Bacterial clearance is calculated by comparing the bacterial load in the treated groups to that in the vehicle-treated control group.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound derivatives in the Mongolian gerbil model.
Caption: Workflow for in vivo efficacy testing of this compound derivatives.
Concluding Remarks
The available data indicate that synthetic derivatives of this compound hold significant promise as potent anti-H. pylori agents. The allylglycine derivative 2s has demonstrated exceptional in vitro activity, while the Nva-Abu derivative has shown encouraging in vivo efficacy in a preclinical model. However, a comprehensive in vivo comparison is hampered by the lack of published data for this compound and the highly potent allylglycine derivative. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for further development. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and executing such studies.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Navigating the Disposal of Pyloricidin C: A Guide for Laboratory Professionals
Hazard and Disposal Considerations
Given the lack of a specific Safety Data Sheet (SDS) for Pyloricidin C, the following table summarizes general hazard classifications and corresponding disposal considerations that should be applied as a precautionary measure. These are based on typical characteristics of novel antibiotic compounds used in research.
| Hazard Classification | Potential Characteristics of this compound | Disposal Implications |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not dispose of down the drain. Treat as hazardous chemical waste. |
| Skin Irritation | May cause skin irritation. | Avoid skin contact during handling and disposal. Use appropriate personal protective equipment (PPE). |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, flush eyes with water.[1] |
| Respiratory Irritation | May cause respiratory irritation if aerosolized. | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[1] |
| Environmental Hazard | As an antibiotic, may be toxic to aquatic life with long-lasting effects.[2] | Prevent release into the environment. Do not dispose of in regular trash or sewer systems. |
Protocol for the Disposal of this compound
The following protocol provides a step-by-step guide for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous chemical and pharmaceutical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.[1]
-
Conduct all handling and disposal procedures in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless approved by your institution's EHS department. The first rinse of any container that held this compound should be collected as hazardous waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
Collect the first rinseate as hazardous chemical waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies.
-
Deface the label on the empty container before disposal to prevent misuse.
-
3. Inactivation (if applicable and approved):
-
Consult with your institution's EHS department to determine if a chemical inactivation method is available and appropriate for this compound. Do not attempt to inactivate the compound without a validated and approved protocol.
4. Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
This compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company. High-temperature incineration is often the preferred method for disposing of pharmaceutical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Pyloricidin C
This guide provides crucial safety and logistical information for handling Pyloricidin C, a novel natural antibiotic with potent and highly selective anti-Helicobacter pylori activity.[1][2] Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and fostering a secure laboratory environment. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following guidance is based on best practices for handling peptides and similar chemical compounds in a laboratory setting.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. Use in a fume hood or biosafety cabinet is also recommended. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Wear appropriate PPE during inspection.
Storage of Lyophilized Peptide:
-
For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.
| Storage Condition | Temperature | Duration |
| Long-term (Lyophilized) | -20°C or -80°C | Refer to manufacturer's specifications |
| Short-term (In Solution) | 4°C | 1-2 weeks |
| Long-term (In Solution) | -20°C | 3-4 months |
| -80°C | Approximately 1 year |
Reconstitution:
-
Work in a designated clean area, such as a laminar flow hood or a biosafety cabinet.
-
Wear all required PPE, paying special attention to respiratory protection when handling the powder.
-
Carefully add the appropriate solvent to the vial. For many peptides, sterile, distilled water is a suitable solvent. However, for hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Gently agitate to dissolve the peptide. Sonication may be used to aid dissolution, but avoid excessive heating.
-
For peptides in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical and hazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and prevent further spread. Use a chemical spill kit to absorb the material. Dispose of the cleanup materials as hazardous waste.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
